Takinib
説明
特性
IUPAC Name |
3-N-(1-propylbenzimidazol-2-yl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-10-22-15-9-4-3-8-14(15)20-18(22)21-17(24)13-7-5-6-12(11-13)16(19)23/h3-9,11H,2,10H2,1H3,(H2,19,23)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVVPXKJGOFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111556-37-6 | |
| Record name | Takinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111556376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAKINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56NTB3YHJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Takinib in TNF-α Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine with critical roles in inflammation, immunity, and cell survival.[1][2] Dysregulation of TNF-α signaling is a hallmark of numerous inflammatory diseases and cancers.[3][4] Transforming growth factor-β-activated kinase 1 (TAK1) has emerged as a pivotal downstream mediator in the TNF-α signaling cascade, making it a compelling therapeutic target.[5][6] This technical guide provides an in-depth overview of the mechanism of action of Takinib, a potent and selective inhibitor of TAK1, in the context of TNF-α signaling. We will delve into its molecular interactions, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate its function.
Introduction to TNF-α Signaling
Upon binding to its receptor, TNFR1, TNF-α initiates the formation of a membrane-bound protein complex known as Complex I.[7] This complex serves as a scaffold for the recruitment and activation of several signaling molecules, including TAK1. Activated TAK1, in complex with TAK1-binding proteins (TABs), subsequently triggers two major downstream pro-survival pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][4] Activation of these pathways leads to the transcription of genes involved in inflammation, immunity, and cell survival.[1][4] However, under certain conditions, particularly when the pro-survival pathways are inhibited, TNF-α signaling can be redirected to a secondary cytoplasmic complex, Complex II, which initiates apoptosis.[1]
This compound: A Selective TAK1 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for TAK1.[1][8] It has been identified as a valuable tool for studying the roles of TAK1 and as a potential therapeutic agent for diseases driven by aberrant TNF-α signaling, such as rheumatoid arthritis and certain cancers.[1][2][3]
Mechanism of Action
Crystallographic and kinetic studies have revealed that this compound binds within the ATP-binding pocket of TAK1.[1] Its mechanism of inhibition is multifaceted; it acts as a non-competitive inhibitor of autophosphorylated TAK1 by slowing down the rate-limiting step of its activation.[1][2] In its activated, autophosphorylated state, this compound can also act as an ATP-competitive inhibitor.[1] This dual inhibitory action effectively blocks the kinase activity of TAK1, preventing the phosphorylation and activation of its downstream targets.
By inhibiting TAK1, this compound disrupts the pro-survival signals emanating from Complex I. This inhibition of the NF-κB and MAPK pathways sensitizes cells to TNF-α-induced apoptosis, effectively switching the cellular response from survival to death.[1][2]
Quantitative Data on this compound's Activity
The following table summarizes key quantitative data characterizing the potency and selectivity of this compound.
| Parameter | Value | Kinase/Cell Line | Reference |
| IC50 | 9.5 nM | TAK1 | [8][9] |
| 120 nM | IRAK4 | [8][9] | |
| 390 nM | IRAK1 | [8][9] | |
| Effect on Cytokine Secretion | Almost complete inhibition of IL-6 secretion at µM concentrations | TNF-α stimulated cells | [1] |
| ~40% reduction in IL-8 secretion | TNF-α stimulated cells | [1] | |
| Effect on Apoptosis | 33% increase in caspase activity | 48h TNF-α treatment in the presence of this compound | [1] |
Impact on Downstream Signaling Pathways
This compound's inhibition of TAK1 has profound effects on the downstream NF-κB and MAPK signaling cascades.
Inhibition of the NF-κB Pathway
Activated TAK1 is essential for the phosphorylation and activation of the IκB kinase (IKK) complex.[1] IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This allows the NF-κB transcription factor to translocate to the nucleus and activate the expression of pro-survival genes.[1][4]
This compound, by inhibiting TAK1, prevents the phosphorylation of the IKK complex.[1] Western blot analyses have demonstrated that treatment with this compound leads to a dose-dependent reduction in the phosphorylation of IKK and the p65 subunit of NF-κB in response to TNF-α stimulation.[1][9]
Inhibition of the MAPK Pathway
TAK1 also lies upstream of several MAPK cascades, including the p38 and JNK pathways.[4] These pathways are involved in a variety of cellular processes, including inflammation and apoptosis. This compound treatment has been shown to inhibit the phosphorylation of key MAPK pathway components, such as p38 and c-Jun, in a dose-dependent manner following TNF-α stimulation.[1]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the TNF-α signaling pathway and the mechanism of action of this compound.
Caption: TNF-α Signaling Pathway.
Caption: this compound's Mechanism of Action.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay
This assay is used to determine the potency of this compound against purified TAK1 kinase.
Materials:
-
Purified active TAK1-TAB1 protein
-
Radiolabeled [γ-³²P]ATP
-
Substrate peptide (e.g., RLGRDKYKTLRQIRQ)
-
Kinase reaction buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 0.1% β-Mercaptoethanol, 10 mM magnesium acetate, 0.5 mM MnCl₂)
-
This compound (or other inhibitors)
-
Concentrated H₃PO₄
-
Scintillation counter
Procedure:
-
Incubate purified TAK1-TAB1 (e.g., 50 ng/well) with varying concentrations of this compound.
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., 5 µM) containing [γ-³²P]ATP and the substrate peptide (e.g., 300 µM).
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes) at room temperature.
-
Stop the reaction by adding concentrated H₃PO₄.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the remaining radioactivity on the paper using a scintillation counter to determine the extent of substrate phosphorylation.
-
Calculate the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.[1]
Caption: In Vitro Kinase Assay Workflow.
Western Blot Analysis
This technique is used to assess the phosphorylation status of key proteins in the TNF-α signaling pathway in response to this compound treatment.
Materials:
-
Cell line (e.g., MDA-MB-231, HeLa)
-
Cell culture medium and supplements
-
TNF-α
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IKK, anti-phospho-p65, anti-phospho-p38, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere.
-
Serum-starve the cells for a few hours (e.g., 3 hours).
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 2 hours).
-
Stimulate the cells with TNF-α (e.g., 30 ng/ml) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
Caspase-3/7 Activity Assay
This assay measures the induction of apoptosis by quantifying the activity of effector caspases.
Materials:
-
Cell line (e.g., MDA-MB-231)
-
96-well plates
-
TNF-α
-
This compound
-
Caspase-Glo® 3/7 Assay reagent or similar fluorogenic caspase substrate (e.g., (Z-DEVD)2-Rh110)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Seed cells in a 96-well plate (e.g., 5,000 cells/well).
-
After 24 hours, treat the cells with titrations of this compound in the presence or absence of TNF-α.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Add the caspase-3/7 reagent to each well.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for signal stabilization.
-
Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of caspase activity.[1]
Conclusion
This compound is a potent and selective inhibitor of TAK1 that effectively modulates the TNF-α signaling pathway. By binding to the ATP pocket of TAK1, it inhibits its kinase activity, leading to the suppression of the pro-survival NF-κB and MAPK pathways. This targeted inhibition sensitizes cells to TNF-α, shifting the cellular outcome from survival to apoptosis. The well-characterized mechanism of action, supported by robust quantitative data and detailed experimental protocols, establishes this compound as a critical research tool and a promising therapeutic candidate for a range of inflammatory and oncologic indications.
References
- 1. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting tumor intrinsic TAK1 engages TNF-α-driven cell death through distinct mechanisms and enhances cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
The Role of TGF-β Activated Kinase 1 (TAK1) in Inflammatory Disease Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, has emerged as a critical signaling node in the inflammatory response.[1] Positioned downstream of key pro-inflammatory receptors, including the tumor necrosis factor receptor (TNFR), interleukin-1 receptor (IL-1R), and Toll-like receptors (TLRs), TAK1 is a central mediator for the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] Dysregulation of TAK1 signaling is implicated in the pathogenesis of numerous inflammatory diseases, such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis.[4][5][6] This central role makes TAK1 an attractive therapeutic target for a new generation of anti-inflammatory drugs. This technical guide provides an in-depth overview of TAK1's function in inflammatory pathways, summarizes key quantitative data on its inhibition, details relevant experimental protocols, and visualizes the core signaling cascades.
Introduction to TAK1
TAK1 (also known as MAP3K7) is a serine/threonine kinase that functions as a key intracellular signaling molecule.[4] It integrates signals from a variety of upstream stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, and pathogen-associated molecular patterns (PAMPs) recognized by TLRs.[1][7] Upon activation, TAK1 phosphorylates and activates downstream kinases, primarily the IκB kinase (IKK) complex and several MAPK kinases (MKKs).[1][8] This leads to the activation of the NF-κB, c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, which collectively orchestrate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs).[1][8][9] Genetic studies have underscored its importance; conventional ablation of TAK1 in mice results in embryonic lethality due to severe liver and bone marrow failure.[1]
TAK1 Activation and Signaling Pathways
The activation of TAK1 is a multi-step process involving adaptor proteins and post-translational modifications. The core of this process is the formation of a complex with TAK1-binding proteins (TABs): TAB1, TAB2, and TAB3.[1]
-
Role of TABs: TAB1 is constitutively associated with TAK1.[10] TAB2 and TAB3 act as adaptors, recruiting TAK1 to upstream signaling complexes via their ability to bind to K63-linked polyubiquitin chains.[1][11] These ubiquitin chains are generated by E3 ligases like TRAF2, TRAF5, and TRAF6, which are recruited to activated cytokine or TLR receptors.[7][8][11]
-
Phosphorylation and Ubiquitination: The recruitment to the receptor complex facilitates TAK1's autophosphorylation at key residues in its activation loop (including Thr184 and Thr187), which is a critical step for its kinase activity.[12][13] TAK1 also undergoes K63-linked polyubiquitination, which is essential for its activation.[8][11]
Once activated, the TAK1-TABs complex serves as a central signalosome, propagating the inflammatory signal downstream to the NF-κB and MAPK pathways.[1]
NF-κB Pathway Activation
The TAK1 complex directly phosphorylates and activates the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO.[1][3][14] Activated IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation.[1] This releases the NF-κB transcription factor (typically a p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][11]
MAPK Pathway Activation
Simultaneously, TAK1 activates the MAPK cascades by phosphorylating MKKs, including MKK4/7 (which activate JNK) and MKK3/6 (which activate p38).[7][15] The JNK and p38 pathways activate other transcription factors, such as activator protein-1 (AP-1), which cooperate with NF-κB to drive a robust inflammatory response.[5]
Role of TAK1 in Inflammatory Diseases
Aberrant activation of TAK1 is a hallmark of many chronic inflammatory diseases.[2] Its central position makes it a key driver of the pathology observed in these conditions.
-
Rheumatoid Arthritis (RA): RA is characterized by chronic inflammation of the synovium, leading to joint destruction.[16] Pro-inflammatory cytokines like TNF-α and IL-1β are pivotal to RA pathogenesis. TAK1 is highly activated in RA fibroblast-like synoviocytes (FLS) and mediates the production of inflammatory mediators (e.g., IL-6, MMPs) that drive cartilage and bone degradation.[8][16] Genome-wide association studies have identified loci related to MAP3K7 (the gene encoding TAK1) in RA patients.[4][17]
-
Inflammatory Bowel Disease (IBD): In IBD, which includes Crohn's disease and ulcerative colitis, the intestinal epithelium is subjected to chronic inflammation.[18] TAK1 signaling is crucial for maintaining intestinal integrity, in part by regulating reactive oxygen species (ROS).[19] However, excessive TAK1 activation in the colon mucosa contributes to pathogenesis, and its inhibition has been shown to reduce inflammation and clinical symptoms in mouse models of colitis.[6][18]
-
Psoriasis: This is a chronic autoimmune skin disease characterized by hyperproliferation of keratinocytes and inflammation.[5] TNF-α and IL-17 are key cytokines in psoriasis. TAK1 is a downstream effector of both the TNF and IL-17 receptor pathways, leading to the activation of NF-κB and AP-1, which drive the expression of pro-inflammatory genes in the skin.[5][15]
TAK1 as a Therapeutic Target
Given its central role in mediating signals from multiple pro-inflammatory cytokines, inhibiting TAK1 is an attractive therapeutic strategy.[12][16] The goal is to achieve a broader anti-inflammatory effect than can be obtained by targeting a single upstream cytokine. Several small molecule inhibitors of TAK1 have been developed and evaluated in preclinical models.
TAK1 Inhibitors
A number of selective and potent TAK1 inhibitors have been developed, including both covalent and reversible inhibitors.
| Inhibitor | Type | Potency | Target | Key Findings |
| Takinib | Reversible, Type II | IC₅₀ = 9.5 nM | TAK1 | Induces apoptosis in RA synoviocytes and breast cancer cells upon TNF-α stimulation; poor oral bioavailability.[4][20] |
| HS-276 | Reversible | Kᵢ = 2.5 nM | TAK1 | Orally bioavailable analogue of this compound; significantly reduces arthritic scores in the CIA mouse model.[21][22] |
| 5Z-7-Oxozeaenol | Covalent, Irreversible | IC₅₀ = 8.9 nM | TAK1 | Covalently binds to Cys174; effectively blocks IL-1β-induced responses but has off-target effects.[11][12] |
| NG-25 | Reversible | IC₅₀ = 110 nM | TAK1 | Reversible inhibitor used in preclinical studies to demonstrate the role of TAK1 in inflammation.[12] |
Preclinical Efficacy
Pharmacological inhibition of TAK1 has shown significant promise in various animal models of inflammatory disease.
| Disease Model | Animal | Inhibitor | Key Outcome |
| Collagen-Induced Arthritis (CIA) | Mouse | This compound | Significantly reduced clinical arthritic score and joint inflammation.[4][23] |
| Collagen-Induced Arthritis (CIA) | Mouse | HS-276 (oral) | Delayed disease onset and decreased incidence; 35% reduction in clinical score.[21][22] |
| DSS-Induced Colitis | Mouse | 5Z-7-Oxozeaenol | Ameliorated pathogenesis, reduced body weight loss, and suppressed inflammatory cytokine synthesis.[6] |
| LPS-Induced Sepsis | Mouse | This compound | Blocked LPS-induced increases in serum TNF.[17] |
Key Experimental Protocols
Studying the TAK1 pathway requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
In Vitro TAK1 Kinase Assay
This assay directly measures the enzymatic activity of TAK1 and is crucial for screening inhibitors.
Objective: To quantify the phosphorylation of a substrate by recombinant TAK1-TAB1 enzyme.
Principle: The assay measures the amount of ADP produced from ATP during the kinase reaction. The ADP is then converted back to ATP and quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to kinase activity.
Materials:
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[26]
-
ATP solution.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
Test inhibitor compound.
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the MBP substrate.
-
Dispense the master mix into wells of a 96- or 384-well plate.
-
Add the test inhibitor at various concentrations to the appropriate wells. Add vehicle control (e.g., DMSO) to control wells.
-
Initiate the kinase reaction by adding the diluted TAK1-TAB1 enzyme to all wells except the "blank."
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[24][26]
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first depleting remaining ATP, then converting ADP to ATP and measuring luminescence.[26]
-
Read the luminescence on a microplate reader. The signal is inversely proportional to the inhibitory activity of the test compound.
Western Blot Analysis of Pathway Activation
This method is used to assess the phosphorylation status of TAK1 and its downstream targets in cells.
Objective: To detect changes in the phosphorylation of TAK1, IKK, IκBα, p38, and JNK in response to a stimulus or inhibitor.
Procedure:
-
Cell Culture and Treatment: Culture relevant cells (e.g., THP-1 macrophages, RA-FLS) and treat them with a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for a short duration (e.g., 15-30 minutes) in the presence or absence of a TAK1 inhibitor.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-TAK1 (Thr187), anti-phospho-IκBα (Ser32)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-TAK1, anti-IκBα) or a housekeeping protein like β-actin or GAPDH.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used preclinical model for evaluating the efficacy of anti-inflammatory therapeutics for RA.
Objective: To assess the ability of a TAK1 inhibitor to prevent or treat inflammatory arthritis in mice.
Procedure:
-
Induction of Arthritis:
-
Immunize DBA/1J mice (or similar susceptible strain) with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Provide a booster immunization 21 days later with type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Protocol:
-
For prophylactic treatment, begin daily administration of the TAK1 inhibitor (e.g., HS-276 at 50 mg/kg, orally) or vehicle control before or at the time of the booster immunization.[23]
-
For therapeutic treatment, begin dosing after the onset of clinical signs of arthritis.
-
-
Clinical Assessment: Monitor the mice daily or every other day for signs of arthritis. Score each paw based on a scale (e.g., 0-4) for erythema and swelling. The cumulative score (max 16 per mouse) represents the clinical arthritic score.
-
Terminal Analysis (e.g., Day 36-42):
-
Collect blood serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Harvest paws for histological analysis. Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Score the histology slides for inflammation, pannus formation, cartilage damage, and bone resorption.[23]
-
Conclusion
TAK1 is unequivocally a central regulator of inflammatory signaling, acting as a convergence point for multiple critical pathways.[1][8] Its role in translating signals from key pro-inflammatory cytokines into the activation of NF-κB and MAPKs places it at the heart of the inflammatory response. The compelling preclinical data from various disease models, particularly in rheumatoid arthritis and IBD, highlight the significant therapeutic potential of targeting TAK1.[6][27] The development of potent, selective, and orally bioavailable TAK1 inhibitors represents a promising next-generation therapeutic strategy.[21][22] Further research and clinical development will be crucial to validate TAK1 inhibition as a safe and effective treatment for the wide spectrum of human inflammatory diseases.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Transforming growth factor (TGF)-β-activated kinase 1 (TAK1) activation requires phosphorylation of serine 412 by protein kinase A catalytic subunit α (PKACα) and X-linked protein kinase (PRKX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TAK1 is critical for IkappaB kinase-mediated activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tak1 is a Master Regulator of Epidermal Homeostasis Involving Skin Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. TAK1 signaling maintains intestinal integrity by preventing accumulation of reactive oxygen species in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medicineinnovates.com [medicineinnovates.com]
- 23. researchgate.net [researchgate.net]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. promega.com [promega.com]
- 27. Delineation of the distinct inflammatory signaling roles of TAK1 and JAK1/3 in the CIA model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Takinib: A Selective Inhibitor of Transforming Growth-Factor-Beta-Activated Kinase 1 (TAK1) for Cancer and Autoimmune Disease
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Takinib, a potent and selective inhibitor of Transforming growth-factor-beta-activated kinase 1 (TAK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TAK1 signaling pathway.
Introduction: The Role of TAK1 in Disease
Transforming growth-factor-beta-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that functions as a central node in various signaling pathways. It plays a pivotal role in regulating inflammation, immunity, and cell survival. Upon stimulation by cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as lipopolysaccharide (LPS), TAK1 activates downstream pathways including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades (p38 and JNK). This activation typically leads to the transcription of pro-inflammatory and pro-survival genes.[1][2][3]
Dysregulation of TAK1 signaling is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1][4] In these contexts, TAK1 promotes chronic inflammation and cell survival, making it a compelling target for therapeutic intervention. The development of selective TAK1 inhibitors like this compound offers a promising strategy to modulate these pathological processes.[1][4]
Discovery and Selectivity of this compound
This compound was identified as a potent and selective inhibitor of TAK1 through a combination of a fluorescent-linked enzyme chemoproteomic strategy and a comprehensive pan-kinase screen.[5] It is an aminobenzimidazole-based compound.[1] Crystallographic studies have revealed that this compound binds deep within the ATP-binding pocket of TAK1, targeting the kinase in its DFG-in conformation.[1] This binding mode, involving multiple hydrogen bonds and hydrophobic interactions, accounts for its high potency and selectivity for TAK1 over other closely related kinases.[1]
Kinome profiling has demonstrated this compound's remarkable selectivity. It is significantly more potent against TAK1 than other kinases, including those from the Src family and the closely related IRAK1 and IRAK4.[1][6]
Mechanism of Action
This compound exhibits a complex mechanism of action. It acts as an inhibitor of both autophosphorylated (active) and non-phosphorylated TAK1.[4][7] Its inhibitory effect stems from slowing down the rate-limiting step of TAK1 activation.[1][4][7] When TAK1 is activated by ATP, this compound functions as a competitive inhibitor.[1] However, it has also been described as a non-competitive inhibitor that binds within the ATP pocket, which is the rate-limiting step of the enzyme.[8][9]
In the context of TNF-α signaling, TAK1 is a critical switch between cell survival and apoptosis.[1][4] By inhibiting TAK1, this compound blocks the pro-survival NF-κB signaling pathway. This shifts the cellular response to TNF-α from survival to programmed cell death (apoptosis), which is mediated by the formation of complex II, leading to the activation of caspases 3 and 7.[1]
Signaling Pathways and Experimental Workflows
The inhibition of TAK1 by this compound has profound effects on downstream signaling. The following diagrams illustrate the key pathways and a typical experimental workflow for assessing this compound's activity.
Caption: Canonical TNF-α induced TAK1 signaling pathway leading to cell survival.
Caption: this compound inhibits TAK1, shifting TNF-α signaling from survival to apoptosis.
Caption: Workflow for determining this compound's IC50 using a radiometric kinase assay.
While TAK1 is the primary target, some studies suggest this compound can also affect other pathways, such as the JAK/STAT pathway, particularly by reducing IL-1β-induced STAT3 phosphorylation.[10][11] This indicates that the anti-inflammatory effects of this compound might be mediated by its influence on multiple signaling pathways.[10]
Quantitative Data: Potency and Selectivity
The potency and selectivity of this compound and its analogs have been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
Table 1: In Vitro Potency of this compound and Other TAK1 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | TAK1 | 8.2 - 9.5 | [1][6] |
| 5Z-7-Oxozeaenol (5ZO) | TAK1 | 22 | [1] |
| NG-25 | TAK1 | 81 | [1] |
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase | IC50 (nM) | Fold Selectivity vs. TAK1 | Reference |
| TAK1 | 9.5 | 1 | [6] |
| IRAK4 | 120 | ~12.6x | [6][11] |
| IRAK1 | 390 | ~41x | [6][11] |
| GCK (MAP4K2) | 450 | ~47.4x | [1] |
Table 3: Potency of Orally Bioavailable this compound Analog HS-276
| Compound | Target Kinase | IC50 (nM) | Kᵢ (nM) | Reference |
| HS-276 | TAK1 | 8 | 2.5 | [5] |
| HS-276 | CLK2 | 29 | N/A | [5] |
| HS-276 | GCK | 33 | N/A | [5] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies.
6.1. In Vitro Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of TAK1 enzymatic activity.
-
Methodology: A common method involves measuring the incorporation of ³²P from [γ-³²P]ATP into a generic substrate peptide.[1]
-
Recombinant TAK1 enzyme is incubated with varying concentrations of this compound in a reaction buffer.
-
The kinase reaction is initiated by adding the substrate peptide and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding an acid or spotting the mixture onto phosphocellulose paper.
-
The amount of ³²P incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
Data are normalized to controls (no inhibitor) to calculate percent inhibition, and the IC50 value is determined by fitting the dose-response curve.[1]
-
6.2. Cell-Based Apoptosis Assay (Caspase 3/7 Activity)
-
Objective: To measure the induction of apoptosis in cells treated with this compound and TNF-α.
-
Methodology:
-
Cells (e.g., MDA-MB-231 breast cancer cells or Rheumatoid Arthritis Synovial Fibroblasts) are seeded in multi-well plates.[1]
-
Cells are treated with a titration of this compound in the presence or absence of a constant concentration of TNF-α.[1]
-
After a 24-48 hour incubation period, a luminogenic or fluorogenic caspase-3/7 substrate (e.g., (DEVD)₂-R110) is added to the wells.[1]
-
The substrate is cleaved by active caspases 3 and 7, generating a signal (light or fluorescence) that is proportional to the amount of apoptosis.
-
The signal is measured using a plate reader. Data are often normalized to a cell viability assay (e.g., using Hoechst stain to measure DNA content) to account for differences in cell number.[1]
-
6.3. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To assess the effect of this compound on the phosphorylation status of proteins downstream of TAK1.
-
Methodology:
-
Cells are treated with this compound for a specified time, followed by stimulation with an agonist like TNF-α or IL-1β for various durations.[1][10]
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-IKK, IKK, p-p38, p38, p-p65, IκBα).[1][8][10]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. A loading control like GAPDH or β-actin is used to ensure equal protein loading.[1]
-
6.4. Cytokine Secretion Assay (ELISA)
-
Objective: To measure the effect of this compound on the secretion of inflammatory cytokines.
-
Methodology:
-
Immune cells (e.g., RA FLS or THP-1 macrophages) are pre-treated with this compound.[1][5]
-
Cells are then stimulated with an inflammatory agent like TNF-α or LPS for 24 hours.[1][5]
-
The cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[1][5]
-
Preclinical Development and Future Directions
While this compound itself demonstrated potent in vitro activity, its development for in vivo applications was hampered by low oral bioavailability.[5] This led to the development of analogs through a directed medicinal chemistry approach. HS-276, a potent and highly selective orally bioavailable TAK1 inhibitor, was developed based on the co-crystal structure of this compound.[5] HS-276 showed significant efficacy in a collagen-induced arthritis (CIA) mouse model, reducing arthritic symptoms comparably to leading biologic anti-TNF drugs.[5]
The successful development of this compound and its orally bioavailable analogs validates TAK1 as a druggable target for inflammatory diseases and cancer.[1][5] These inhibitors provide a unique therapeutic approach by sensitizing cells to TNF-α-induced apoptosis, offering a potential new strategy for treating metastatic breast cancer and rheumatoid arthritis.[1] Further research is exploring the role of this compound in other conditions, including traumatic brain injury and subarachnoid hemorrhage, where it has shown neuroprotective effects by suppressing inflammation and apoptosis.[8][12]
References
- 1. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-$α$ Inhibition for Cancer and Autoimmune Disease (Journal Article) | OSTI.GOV [osti.gov]
- 8. Neuroprotective effects of this compound on an experimental traumatic brain injury rat model via inhibition of transforming growth factor beta-activated kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound | Cell Signaling Technology [cellsignal.com]
- 12. This compound inhibits microglial M1 polarization and oxidative damage after subarachnoid hemorrhage by targeting TAK1-dependent NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of Takinib in Modulating NF-κB and MAPK Signaling Cascades: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms of Takinib, a selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Primarily, this document will detail its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, it will explore contrasting evidence suggesting alternative or off-target effects in specific cellular contexts, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of TAK1
This compound is a potent and selective small molecule inhibitor of TAK1, a key kinase that acts as a central node in the signal transduction pathways leading to the activation of NF-κB and MAPK.[1][2] By binding to the ATP-binding pocket of TAK1, this compound effectively blocks its kinase activity, thereby preventing the phosphorylation and activation of downstream targets.[3][4]
Impact on NF-κB Signaling
Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), TAK1 is recruited to the receptor complex and activated.[3] Activated TAK1 then phosphorylates the IκB Kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).[3] This event unmasks the nuclear localization signal of NF-κB, allowing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[3] this compound, by inhibiting TAK1, prevents the activation of the IKK complex, thereby sequestering NF-κB in the cytoplasm and attenuating the inflammatory response.[3]
Impact on MAPK Signaling
TAK1 is also a critical upstream activator of several MAPK cascades, including the c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways.[3] TAK1 phosphorylates and activates MAPK Kinases (MKKs), which in turn phosphorylate and activate JNK and p38.[3] These MAPKs then translocate to the nucleus to activate various transcription factors, such as c-Jun, which are involved in inflammation and apoptosis.[3] The inhibitory action of this compound on TAK1 disrupts these phosphorylation cascades, leading to a reduction in JNK and p38 activation.[3]
Figure 1: this compound's inhibition of TAK1 in NF-κB and MAPK pathways.
Quantitative Data on this compound's Potency and Cellular Effects
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency for TAK1 and its effects on downstream signaling and cytokine production.
| Parameter | Value | Kinase/Cell Line | Reference |
| IC50 | 9.5 nM | TAK1 | [1] |
| 120 nM | IRAK4 | [1] | |
| 390 nM | IRAK1 | [1] | |
| Cellular IC50 (TNF secretion) | 3.66 µM | THP-1 macrophages | [5] |
| Cellular IC50 (IL-6 secretion) | 9.6 µM | THP-1 macrophages | [5] |
Table 1: In Vitro Potency of this compound [1][5]
Dose-dependent studies in HeLa cells stimulated with TNFα have shown that this compound inhibits the phosphorylation of IKK, MAPK8/9 (JNK), and c-Jun at micromolar concentrations.[3] Furthermore, in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS), this compound almost completely inhibits IL-6 secretion and reduces IL-8 secretion by 40% at micromolar concentrations following TNFα stimulation.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
Western Blot Analysis for Phosphorylation Status
-
Cell Lines and Treatment: HeLa or MDA-MB-231 cells are serum-starved for 3 hours and pre-treated with various concentrations of this compound (e.g., 10 µM) for 2 hours.[3] Cells are then stimulated with TNFα (e.g., 10 ng/mL) for a time course of up to 60 minutes.[3]
-
Lysis and Protein Quantification: Cells are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against phosphorylated and total forms of IKK, p38, p65, JNK, and c-Jun.[3] Following incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence.[3]
Figure 2: General workflow for Western Blot analysis.
ELISA for Cytokine Secretion
-
Cell Seeding and Treatment: RA FLS cells are seeded at 5,000 cells/well.[3] After overnight incubation, cells are serum-starved for 4 hours, followed by treatment with this compound and stimulation with TNFα.[3]
-
Supernatant Collection: After 24 hours of treatment, the cell culture supernatant is collected.[3]
-
ELISA Procedure: Commercially available ELISA kits for IL-6 and IL-8 are used according to the manufacturer's protocol.[3]
-
Data Analysis: Absorbance is measured at 450 nm and 570 nm, and cytokine concentrations are calculated based on a standard curve.[3]
Conflicting Evidence and Off-Target Considerations
While the primary mechanism of this compound is through TAK1 inhibition, some studies have revealed context-dependent effects and potential off-target activity, particularly in Rheumatoid Arthritis Synovial Fibroblasts (RASFs) and THP-1 monocyte-derived macrophages.
In IL-1β-stimulated RASFs and LPS-stimulated THP-1 macrophages, one study reported that this compound unexpectedly increased the phosphorylation of TAK1.[1] In these specific cell types and under these stimulation conditions, this compound failed to inhibit the downstream NF-κB (p65 phosphorylation) and MAPK (JNK and c-Jun phosphorylation) pathways.[1][6] Instead, the anti-inflammatory effects of this compound in this context were attributed to the inhibition of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, specifically by reducing STAT3 phosphorylation.[1][6]
These findings suggest that the mechanism of action of this compound may be more complex than initially described and could be influenced by the specific cell type, the nature of the inflammatory stimulus, and the activation state of other signaling pathways.
Figure 3: Proposed alternative mechanism of this compound in RASFs.
Conclusion
This compound is a potent and selective inhibitor of TAK1, a critical kinase in the NF-κB and MAPK signaling pathways. Extensive evidence demonstrates its ability to suppress pro-inflammatory signaling by blocking the activation of these cascades in various cell models. However, emerging research indicates that its mechanism of action may be cell-type and stimulus-dependent, with potential off-target effects on the JAK/STAT pathway. This highlights the importance of thorough characterization of small molecule inhibitors in multiple experimental systems. For drug development professionals, this compound remains a valuable tool for studying TAK1 biology and a promising scaffold for the development of therapeutics for inflammatory diseases and cancer, with the caveat that its precise mechanism may vary in different pathological contexts. Further investigation is warranted to fully elucidate the multifaceted interactions of this compound with cellular signaling networks.
References
- 1. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Takinib and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Takinib, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and its analogs. TAK1 is a critical signaling node in inflammatory pathways, making it a compelling target for the treatment of autoimmune diseases and certain cancers.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and development in this area.
Quantitative Structure-Activity Relationship (SAR) Data
The potency and selectivity of this compound and its analogs have been evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data from published studies, primarily focusing on the half-maximal inhibitory concentration (IC50) against TAK1 and other kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Key Analogs
| Compound | Modification | TAK1 IC50 (nM) | IRAK1 IC50 (nM) | IRAK4 IC50 (nM) | Reference |
| This compound (1) | - | 8.2 - 9.5 | 390 | 120 | [1][4] |
| Analog 3 | Methyl ester replacing primary amide at R2 | 61 | - | - | [1] |
| Analog 4 | Ethyl alkyl chain instead of propyl | 0.84 | - | - | [1] |
| Analog 5 | Carboxylic acid replacing primary amide at R2 | Inactive | - | - | [1] |
| Analog 6 | N-methyl amide replacing primary amide at R2 | 13 | - | - | [1] |
| Analog 9 | Amino pentane with methyl ester | 61 | - | - | [1] |
| Analog 11 | Halogen substitution on phthalimide ring | 220 | - | - | [1] |
| Analog 13 | Halogen substitution on phthalimide ring | 140 | - | - | [1] |
| HS-276 | Piperidinomethyl substitution at R2 | Ki = 2.5 | 264 | >2500 | [5] |
Table 2: Kinome Selectivity of HS-276 (an orally bioavailable this compound analog)
| Kinase | Enzymatic Activity Remaining (%) at 10 µM | IC50 (nM) | Reference |
| TAK1 | <15 | 2.5 (Ki) | [5] |
| NUAK1 | <15 | 270 | [5] |
| IRAK1 | <15 | 264 | [5] |
| MAP4K5 | <15 | 124 | [5] |
| CK1γ2 | <15 | 809 | [5] |
| ULK2 | <15 | 63 | [5] |
| CAMKKβ-1 | - | 1280 | [5] |
| MLK1 | - | 5585 | [5] |
| IRAK4 | - | >2500 | [5] |
SAR Summary:
-
The primary amide of the carbamoyl benzyl group is crucial for potent TAK1 inhibition, as replacing it with a methyl ester or carboxylic acid significantly reduces or abrogates activity.[1]
-
Modifications to the alkyl side chain are tolerated to some extent, with an ethyl chain retaining high potency.[1]
-
Substitutions on the phthalimide ring, such as halogens, generally decrease potency.[1]
-
The development of the orally bioavailable analog, HS-276, demonstrates that larger substitutions at the R2 position can be made to improve pharmacokinetic properties while maintaining high selectivity for TAK1 over the closely related IRAK4.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR studies of this compound and its analogs.
2.1. In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay involves two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.[6]
-
Materials:
-
TAK1-TAB1 enzyme
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
Substrate peptide
-
ATP
-
Test compounds (this compound and analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Buffer.
-
In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).
-
Add 2 µl of the TAK1-TAB1 enzyme solution.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.[6]
-
2.2. Cell-Based TNFα-Induced Apoptosis Assay
This assay assesses the ability of this compound to induce apoptosis in the presence of TNFα.
-
Cell Line: Rheumatoid Arthritis Synovial Fibroblasts (RA FLS) or metastatic breast cancer cell lines.[1]
-
Materials:
-
Complete cell culture medium
-
This compound
-
TNFα
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).
-
Stimulate the cells with TNFα (e.g., 10 ng/mL).
-
Incubate for a further period (e.g., 24 hours).
-
Measure apoptosis by quantifying caspase-3/7 activity using the Caspase-Glo® 3/7 Assay System according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
2.3. Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in cell lysates to understand the effect of this compound on signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Procedure:
-
Culture cells (e.g., RA FLS or THP-1 macrophages) and treat them with this compound and/or a stimulant (e.g., IL-1β or LPS) for the desired time.[7]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-TAK1, phospho-STAT3, phospho-JNK, total TAK1, etc.) overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: TNFα signaling pathway and the mechanism of this compound-induced apoptosis.
Caption: IL-1β signaling and proposed off-target effects of this compound on JNK and STAT3.
Caption: A typical workflow for the structure-activity relationship study of this compound analogs.
Conclusion
The SAR of this compound and its analogs has been systematically explored, revealing key structural features required for potent and selective inhibition of TAK1. The primary amide on the carbamoyl benzyl group is a critical pharmacophore, while modifications at other positions can be used to fine-tune potency, selectivity, and pharmacokinetic properties. The development of orally bioavailable analogs like HS-276 highlights the potential of this chemical scaffold for therapeutic development. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon this work and develop next-generation TAK1 inhibitors for inflammatory diseases and cancer.
References
- 1. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. mdpi.com [mdpi.com]
The Rationale for Targeting TAK1 in Cancer and Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in a multitude of cellular processes, including inflammation, immunity, proliferation, and survival. Its central role in orchestrating downstream signaling cascades, such as NF-κB, JNK, and p38 MAPK, positions it as a key regulator in the pathogenesis of both cancer and autoimmune diseases. Dysregulation of the TAK1 signaling axis is implicated in tumor progression, metastasis, and the chronic inflammation characteristic of autoimmune disorders. This technical guide provides an in-depth exploration of the rationale for targeting TAK1 as a therapeutic strategy, summarizing key preclinical data, detailing essential experimental protocols, and visualizing the complex signaling networks involved.
TAK1 Signaling: A Double-Edged Sword in Disease
TAK1, also known as MAP3K7, is activated by a diverse array of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs), and growth factors such as TGF-β.[1][2] This activation is a tightly regulated process involving the formation of a complex with TAK1-binding proteins (TABs), primarily TAB1, TAB2, and TAB3, and subsequent polyubiquitination.[2] Once activated, TAK1 acts as a central kinase, phosphorylating and activating downstream kinases that lead to the activation of key transcription factors.
The Role of TAK1 in Cancer
The function of TAK1 in cancer is highly context-dependent, acting as both a tumor suppressor and a promoter of malignancy.[1] In some contexts, TAK1 can promote apoptosis and suppress tumor growth.[3] However, in many aggressive cancers, elevated TAK1 expression and activity are associated with tumor progression, metastasis, and resistance to therapy.[1]
Key Pro-Tumorigenic Functions:
-
NF-κB Activation: TAK1 is a critical upstream activator of the canonical NF-κB pathway, a key driver of cancer cell survival, proliferation, and inflammation.[1][3]
-
Metastasis: TAK1 signaling promotes the expression of genes involved in cell migration, invasion, and angiogenesis, facilitating metastatic spread.[1]
-
Chemoresistance: Activation of TAK1 can confer resistance to chemotherapy by promoting pro-survival signaling.[4]
The Role of TAK1 in Autoimmune Disease
In the context of autoimmune diseases, such as rheumatoid arthritis, the pro-inflammatory functions of TAK1 are central to disease pathology.[5] TAK1 mediates the signaling of key inflammatory cytokines like TNF-α and IL-1β, which are major drivers of chronic inflammation and tissue destruction in these conditions.[2][6]
Key Pro-Inflammatory Functions:
-
Cytokine Signaling: TAK1 is essential for the intracellular signaling cascades initiated by TNF-α and IL-1β, leading to the production of other pro-inflammatory mediators.[2][6]
-
Immune Cell Activation: TAK1 plays a crucial role in the activation and function of various immune cells, including T cells, B cells, and macrophages, which are key players in autoimmune responses.
-
Tissue Damage: By promoting a chronic inflammatory environment, TAK1 contributes to the progressive tissue and joint damage seen in diseases like rheumatoid arthritis.[5]
Therapeutic Targeting of TAK1: Preclinical Evidence
The central role of TAK1 in both cancer and autoimmune disease has made it an attractive target for therapeutic intervention. Several small molecule inhibitors of TAK1 have been developed and have shown promising results in preclinical models.
TAK1 Inhibitors in Cancer Models
A variety of TAK1 inhibitors have demonstrated anti-cancer activity in vitro and in vivo. These inhibitors often induce apoptosis in cancer cells, particularly in combination with pro-inflammatory stimuli like TNF-α, and can suppress tumor growth and metastasis.[7][8]
Table 1: In Vitro Efficacy of TAK1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| Takinib | MDA-MB-231 | Breast Cancer | 9.5 | [8][9] |
| 5Z-7-Oxozeaenol | HeLa | Cervical Cancer | Not specified | [10] |
| 5Z-7-Oxozeaenol | HT-29 | Colon Cancer | Not specified | [10] |
| 5Z-7-Oxozeaenol | Various | Various | See Reference for full list | [11] |
| NG25 | Multiple Myeloma Cell Lines | Multiple Myeloma | Not specified |[4] |
Table 2: In Vivo Efficacy of TAK1 Inhibitors in Cancer Models
| Inhibitor | Animal Model | Cancer Type | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Hodgkin lymphoma xenograft NSG mice | Hodgkin's Lymphoma | Slowed tumor growth | [8][9] |
| TAK1 Knockout | MDA-MB-231 xenograft in nude mice | Breast Cancer | Delayed tumor growth and increased overall survival |[7] |
TAK1 Inhibitors in Autoimmune Disease Models
TAK1 inhibitors have also shown significant efficacy in preclinical models of autoimmune disease, primarily by dampening the inflammatory response.
Table 3: In Vivo Efficacy of TAK1 Inhibitors in Autoimmune Disease Models
| Inhibitor | Animal Model | Disease Model | Key Findings | Reference |
|---|---|---|---|---|
| 5Z-7-Oxozeaenol | NOD mice | Type 1 Diabetes | Delayed onset and decreased incidence of diabetes | |
| HS-276 | CIA mouse model | Rheumatoid Arthritis | Reduced arthritic clinical score by 85% (50 mg/kg IP) | [12] |
| HS-276 | CIA mouse model | Rheumatoid Arthritis | Reduced arthritic clinical score by 18% (10 mg/kg PO) and 35% (30 mg/kg PO) | [12] |
| Prednisolone (for comparison) | Mouse CIA model | Rheumatoid Arthritis | ED50 of 1.1 mg/kg for clinical score reduction |[13] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the function and inhibition of TAK1.
TAK1 Kinase Assay
This assay measures the enzymatic activity of TAK1 and is crucial for determining the potency of inhibitors.
Materials:
-
Recombinant TAK1/TAB1 complex
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)
-
TAK1 inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the TAK1 inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor or vehicle (DMSO control).
-
Add 2 µL of diluted TAK1/TAB1 enzyme to each well.
-
Prepare a substrate/ATP mix in kinase buffer and add 2 µL to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.
Western Blotting for Phosphorylated TAK1
This technique is used to assess the activation state of TAK1 within cells by detecting its phosphorylation at key activation loop residues (e.g., Thr184/187).
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-TAK1 (e.g., pThr184/187)
-
Primary antibody against total TAK1 (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TAK1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total TAK1 to confirm equal loading.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay is used to determine the cytotoxic effects of TAK1 inhibitors on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
TAK1 inhibitor (test compound)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Solubilization solution (for MTT)
-
Plate reader
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the TAK1 inhibitor for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Immunoprecipitation of the TAK1 Complex
This technique allows for the isolation of TAK1 and its interacting partners (e.g., TAB1, TAB2) to study complex formation.
Materials:
-
Cell lysates
-
Immunoprecipitation buffer
-
Primary antibody against TAK1 or a component of the complex (e.g., TAB1)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells in a non-denaturing immunoprecipitation buffer.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against TAK1, TAB1, and other potential interacting partners.
Visualizing TAK1 Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the central signaling pathways regulated by TAK1.
TAK1 Activation by TNF-α and IL-1β
Caption: Activation of TAK1 by TNF-α and IL-1β signaling pathways.
Downstream Signaling from Activated TAK1
Caption: Major downstream signaling pathways activated by TAK1.
Experimental Workflow for Assessing TAK1 Inhibitor Efficacy
Caption: A representative experimental workflow for evaluating TAK1 inhibitors.
Conclusion and Future Directions
The extensive body of preclinical evidence strongly supports the rationale for targeting TAK1 in both cancer and autoimmune diseases. Its central role as a master regulator of pro-inflammatory and pro-survival signaling pathways makes it a highly attractive therapeutic target. The development of potent and selective TAK1 inhibitors has provided valuable tools to probe the function of this kinase and has demonstrated significant therapeutic potential in a range of disease models.
Future research should focus on several key areas:
-
Clinical Translation: Advancing the most promising TAK1 inhibitors into clinical trials for relevant cancer and autoimmune indications.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to TAK1-targeted therapies.
-
Combination Therapies: Exploring the synergistic potential of combining TAK1 inhibitors with other targeted agents or immunotherapies to enhance efficacy and overcome resistance.
-
Understanding Context-Dependency: Further elucidating the molecular mechanisms that dictate the dual tumor-suppressive and pro-tumorigenic roles of TAK1 in different cancer types.
References
- 1. Monocytes and macrophages, implications for breast cancer migration and stem cell-like activity and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 3. Interleukin-1 (IL-1) Receptor-Associated Kinase Leads to Activation of TAK1 by Inducing TAB2 Translocation in the IL-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of Takinib-Mediated TAK1 Inhibition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cell survival pathways.[1] It integrates signals from various stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and lipopolysaccharide (LPS), to activate downstream cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] Dysregulation of TAK1 signaling is implicated in numerous diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[3]
Takinib is a potent and selective small molecule inhibitor of TAK1.[3][4] It binds to the ATP-binding pocket of both autophosphorylated and non-phosphorylated TAK1, thereby inhibiting its kinase activity.[5][6] This guide provides an in-depth overview of the known downstream targets of this compound-mediated TAK1 inhibition, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the direct inhibition of TAK1 kinase activity. This intervention leads to the suppression of key downstream signaling pathways that are crucial for inflammatory responses and cell survival.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammation and cell survival. Upon stimulation by pro-inflammatory cytokines, TAK1 phosphorylates and activates the IκB kinase (IKK) complex.[7] Activated IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[1]
This compound-mediated inhibition of TAK1 blocks the activation of the IKK complex, thereby preventing IκBα phosphorylation and degradation.[5][6] This sequesters NF-κB in the cytoplasm and inhibits the transcription of its target genes.
Mitogen-Activated Protein Kinase (MAPK) Pathways
TAK1 is also a key upstream activator of the JNK and p38 MAPK pathways.[2] Following activation, TAK1 phosphorylates and activates MAPK kinases (MKKs), specifically MKK4/7 for the JNK pathway and MKK3/6 for the p38 pathway. These MKKs then phosphorylate and activate JNK and p38, respectively. Activated JNK and p38 translocate to the nucleus to phosphorylate and activate transcription factors such as c-Jun and ATF2, which are involved in inflammation and apoptosis.[8]
By inhibiting TAK1, this compound prevents the activation of MKKs and, consequently, the phosphorylation of JNK and p38, leading to the downregulation of their target genes.[5][8]
Apoptosis Induction in the Presence of TNF-α
In many cell types, TNF-α signaling can lead to either cell survival, mediated by the TAK1-NF-κB pathway, or apoptosis. By inhibiting the pro-survival signal from TAK1, this compound can shift the balance towards apoptosis, particularly in an environment rich in TNF-α.[3][5] This pro-apoptotic effect is a key therapeutic rationale for using this compound in cancer and inflammatory diseases.[2][5]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on downstream signaling and cellular processes.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| TAK1 | 9.5 | [4][9] |
| IRAK4 | 120 | [4][9] |
| IRAK1 | 390 | [4][9] |
| GCK | 450 | [5] |
| CLK2 | - | [4] |
| MINK1 | - | [4] |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Stimulus | This compound Concentration | Effect | Reference |
| MDA-MB-231 | Caspase 3/7 Activity | TNF-α (30 ng/mL) | 10 µM | Dose-dependent increase in apoptosis | [5] |
| MDA-MB-231 | Western Blot | TNF-α | 10 µM | Reduced phosphorylation of IKK, p38, and p65 | [5] |
| RA FLS | IL-6 ELISA | TNF-α | ~1 µM | Almost complete inhibition of IL-6 secretion | [5] |
| RA FLS | IL-8 ELISA | TNF-α | ~1 µM | ~40% reduction in IL-8 secretion | [5] |
| THP-1 Macrophages | Cytokine Array | LPS + IFNγ | 10 µM | >9-fold reduction in TNF secretion | [2] |
| RAW264.7 | Western Blot | LPS (10 ng/mL) | 10 µM | Significant reduction in p-c-Jun at 30 & 60 min | [8] |
| RAW264.7 | Western Blot | LPS (10 ng/mL) | 10 µM | Modest decrease in p-p50 and p-p38 at 5 & 15 min | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize the signaling pathways and experimental workflows described in this guide.
Caption: TAK1 Signaling Pathway and Point of this compound Inhibition.
Caption: General Experimental Workflow for Assessing this compound's Effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on TAK1 kinase activity.
-
Materials:
-
Purified recombinant TAK1-TAB1 protein (50 ng/well)[5]
-
Substrate peptide (e.g., RLGRDKYKTLRQIRQ) at 300 µM[5]
-
ATP (5 µM) containing radiolabeled [γ-³²P]ATP[5]
-
Kinase reaction buffer: 50 mM Tris pH 7.5, 0.1 mM EGTA, 0.1% β-Mercaptoethanol, 10 mM magnesium acetate, 0.5 mM MnCl₂[5]
-
This compound (various concentrations)
-
Concentrated H₃PO₄
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing TAK1-TAB1, substrate peptide, and this compound (or DMSO vehicle control) in the kinase reaction buffer.
-
Initiate the reaction by adding the ATP/ [γ-³²P]ATP mixture. The final reaction volume is 40 µL.[5]
-
Incubate for 10 minutes at 30°C.[5]
-
Stop the reaction by adding 10 µL of concentrated H₃PO₄.[5]
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.[5]
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
Western Blot Analysis of Downstream Signaling
This protocol is used to detect changes in the phosphorylation status of key downstream proteins.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) and allow them to adhere.
-
Serum-starve the cells for 3-4 hours prior to treatment.[5]
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with a relevant agonist (e.g., 30 ng/mL TNF-α) for a specified time course (e.g., 0, 15, 30, 60 minutes).[5]
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Phospho-IKKα/β (Ser176/180)
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Phospho-JNK (Thr183/Tyr185)
-
Phospho-NF-κB p65 (Ser536)
-
Total IKKβ, p38, JNK, p65, and GAPDH (as loading controls)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]
-
Cytokine Secretion ELISA
This assay quantifies the secretion of pro-inflammatory cytokines into the cell culture supernatant.
-
Cell Culture and Treatment:
-
ELISA Procedure:
-
Collect the cell culture supernatant.
-
Perform the ELISA for the cytokines of interest (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's protocol (e.g., Ready-SET-Go! from Thermo Fisher Scientific).[5]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate.
-
Add the culture supernatants and standards to the plate.
-
Add the detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm (with a reference wavelength of 570 nm).[5]
-
Calculate the cytokine concentrations based on the standard curve.
-
Cell Viability and Apoptosis Assays
These assays determine the effect of this compound on cell proliferation and programmed cell death.
-
Hoechst Proliferation Assay:
-
Seed cells (e.g., MDA-MB-231 at 1,000 cells/well) in a 96-well plate.[5]
-
After 24 hours, serum-starve for 4 hours.[5]
-
Treat with this compound with or without TNF-α for 24 hours.[4][5]
-
Freeze the plates at -80°C.[10]
-
Thaw, add 100 µL of ddH₂O to each well, and refreeze.[10]
-
Add 100 µL of Hoechst 33258 solution (1 µg/mL in TNE buffer: 10 mM Tris, 2 M NaCl, 1 mM Na₂EDTA).[10]
-
Measure fluorescence at 355 nm excitation and 460 nm emission.[10]
-
-
Caspase-3/7 Activity Assay:
-
Seed cells (5,000 cells/well) in a 96-well plate.[5]
-
After 24 hours, treat with this compound with or without TNF-α for 24-48 hours.[5]
-
Add 50 µL of caspase buffer (50 mM HEPES pH 7.5, 100 mM KCl, 5 mM EDTA, 10 mM MgCl₂, 10 mM CHAPS, 20% sucrose, 10 mM DTT) containing the fluorogenic substrate (Z-DEVD)₂-R110.[5]
-
Incubate for 12 hours at 37°C.[5]
-
Measure fluorescence at 485 nm excitation and 535 nm emission.[5]
-
Conclusion
This compound is a potent and selective inhibitor of TAK1 that effectively blocks downstream NF-κB and MAPK signaling pathways. This inhibitory action leads to a reduction in the production of pro-inflammatory cytokines and can sensitize cells to TNF-α-induced apoptosis. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of TAK1. Further investigation into the quantitative changes in the phosphoproteome upon this compound treatment using mass spectrometry could provide a more global view of its downstream effects. Additionally, exploring its efficacy in various in vivo models of inflammation and cancer will be crucial for its clinical development.
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
The Cellular Consequences of Inhibiting TAK1 with Takinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node that governs a multitude of cellular processes, including inflammation, immunity, apoptosis, and cell survival. Its central role in pathways frequently dysregulated in cancer and autoimmune diseases has positioned TAK1 as a compelling therapeutic target. Takinib, a potent and selective small-molecule inhibitor of TAK1, has emerged as a key pharmacological tool to probe TAK1 function and as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the cellular consequences of inhibiting TAK1 with this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling networks involved.
Introduction to TAK1 and the Rationale for Inhibition
TAK1 is a central mediator of signaling cascades initiated by a diverse array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands.[1][2][3] Upon activation, TAK1 phosphorylates and activates downstream targets, most notably the IκB kinase (IKK) complex and various mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK).[4][5] This leads to the activation of transcription factors like nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which orchestrate the expression of genes involved in inflammation, cell survival, and proliferation.[4][5]
In many cancers and inflammatory disorders, the TAK1 signaling axis is constitutively active, promoting a pro-survival and pro-inflammatory microenvironment that fuels disease progression.[6][7] By inhibiting TAK1, this compound effectively blocks these downstream pro-survival signals, thereby sensitizing cancer cells to apoptosis and dampening the inflammatory response in autoimmune conditions.[4][8][9]
Mechanism of Action of this compound
This compound is a selective inhibitor of TAK1 that binds to the ATP-binding pocket of the kinase.[4] It has been shown to inhibit both autophosphorylated (active) and non-phosphorylated TAK1.[8][10] Crystallographic studies have revealed that this compound binds to TAK1 in its "DFG-in" conformation.[4] While it occupies the ATP-binding site, detailed kinetic analyses have demonstrated that this compound acts as a non-competitive inhibitor with respect to ATP, slowing down the rate-limiting step of TAK1 activation.[4] However, in the presence of ATP, it can act as a competitive inhibitor.[4] This dual mechanism contributes to its high potency and selectivity.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound from various studies.
| Parameter | Value | Assay Condition | Reference |
| TAK1 IC50 | 8.2 nM | Kinase Assay (³²P-ATP incorporation) | [4] |
| TAK1 IC50 | 9.5 nM | Kinase Assay | [11][12] |
| TAK1 Autophosphorylation IC50 | 12.8 nM | Kinase Assay | [4] |
| TAK1 Auto+Substrate Phosphorylation IC50 | 6.7 nM | Kinase Assay | [4] |
| GCK/MAP4K2 IC50 | 450 nM | Kinase Assay | [4] |
| IRAK1 IC50 | 390 nM | Kinase Assay | [11][12] |
| IRAK4 IC50 | 120 nM | Kinase Assay | [11][12] |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| MDA-MB-231 (Breast Cancer) | This compound + TNF-α (24h) | Reduction in DNA content | Dose-dependent | [4] |
| MDA-MB-231 (Breast Cancer) | This compound + TNF-α | Induction of Caspase 3/7 activity | Dose-dependent | [4] |
| RA FLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes) | This compound + TNF-α (48h) | Induction of Caspase 3/7 activity | 33% increase | [4] |
| RA FLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes) | This compound + TNF-α (24h) | Inhibition of IL-6 secretion | Almost complete inhibition at µM concentrations | [4] |
| RA FLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes) | This compound + TNF-α (24h) | Inhibition of IL-8 secretion | ~40% reduction | [4] |
| Various Cancer Cell Lines (16 total) | This compound + TNF-α (24h) | Induction of cell death (>20%) | 6 out of 16 cell lines | [6] |
| THP-1 Macrophages | This compound + LPS + IFN-γ | Selective inhibition of TNF secretion | >9-fold reduction | [1][7] |
| Table 2: Cellular Effects of this compound in Combination with Pro-inflammatory Stimuli. |
Core Cellular Consequences of TAK1 Inhibition by this compound
Inhibition of NF-κB and MAPK Signaling Pathways
A primary consequence of TAK1 inhibition by this compound is the suppression of the canonical NF-κB and MAPK signaling pathways. In response to stimuli like TNF-α, TAK1 is activated and subsequently phosphorylates IKKβ, leading to the phosphorylation and degradation of IκBα.[4][13] This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-survival and pro-inflammatory genes.[4][14] this compound effectively blocks the phosphorylation of IKK and p65, thereby preventing NF-κB activation.[4]
Similarly, TAK1-mediated activation of the MAPK pathways, including p38 and JNK, is also abrogated by this compound.[4] This is evidenced by the dose-dependent inhibition of p38 and c-Jun phosphorylation following this compound treatment.[4]
Induction of Apoptosis
A key consequence of TAK1 inhibition, particularly in the context of TNF-α signaling, is the switch from a pro-survival to a pro-apoptotic cellular response.[4][8] In the presence of active TAK1, TNF-α stimulation primarily leads to the activation of the NF-κB pathway and the expression of anti-apoptotic genes.[4] However, when TAK1 is inhibited by this compound, this pro-survival signaling is blocked. This shifts the balance of TNF receptor signaling towards the formation of Complex II, which leads to the activation of caspase-8 and the subsequent executioner caspases 3 and 7, ultimately resulting in apoptosis.[4] This pro-apoptotic effect is particularly pronounced in cancer cells and synoviocytes from rheumatoid arthritis patients when co-treated with TNF-α.[4][6][8]
Reduction of Pro-inflammatory Cytokine and Chemokine Production
In inflammatory conditions such as rheumatoid arthritis, TAK1 plays a crucial role in the production of pro-inflammatory cytokines and chemokines by cells like fibroblast-like synoviocytes (FLS).[4][15] Inhibition of TAK1 with this compound has been shown to significantly reduce the secretion of key inflammatory mediators, including IL-6, IL-8, GROα, G-CSF, MIP-1α/β, and ICAM-1.[4][16] This anti-inflammatory effect is a direct consequence of the blockade of the NF-κB and MAPK pathways, which are major drivers of inflammatory gene expression. Interestingly, some studies suggest that this compound may also exert anti-inflammatory effects through off-target effects on the JAK/STAT pathway, particularly by inhibiting STAT3 phosphorylation in human RASFs.[15][17]
Effects on Cell Viability and Proliferation
The impact of this compound on cell viability is highly context-dependent. In many cancer cell lines, this compound alone has minimal effect on cell viability.[6][18] However, in the presence of TNF-α, this compound significantly reduces cell viability and proliferation, consistent with its pro-apoptotic mechanism.[4][6] In non-cancerous cell lines, such as MCF10A, the combination of this compound and TNF-α has been shown to have minimal toxicity.[6] In some cell types, such as RA-FLS, high concentrations of this compound (e.g., 10 µM) can induce cell death even in the absence of TNF-α after prolonged exposure (48 hours).[16]
Experimental Protocols
This section provides generalized protocols for key experiments used to characterize the cellular effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Cell Viability and Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. If investigating TNF-α-dependent effects, also prepare a working solution of TNF-α (e.g., 10-30 ng/mL). Remove the old medium from the cells and add the medium containing this compound with or without TNF-α. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Measurement:
-
For Hoechst Staining (DNA content): Fix the cells, stain with Hoechst 33342, and measure fluorescence intensity.
-
For MTT Assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and measure absorbance.
-
For CellTiter-Glo® Assay: Add the reagent directly to the wells, incubate, and measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
Caspase 3/7 Activity Assay
-
Experimental Setup: Seed and treat cells in a 96-well white-walled plate as described for the cell viability assay.
-
Reagent Preparation: Prepare the caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 minutes.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., untreated or vehicle-treated cells) to determine the fold induction of caspase 3/7 activity.
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Plate cells to achieve 80-90% confluency. Serum-starve the cells for a few hours before treatment. Pre-treat with this compound for a specified time (e.g., 2 hours) before stimulating with an agonist like TNF-α for a short duration (e.g., 15-60 minutes). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKK, phospho-p65, phospho-p38, total TAK1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ELISA for Cytokine Measurement
-
Sample Collection: Seed and treat cells as desired. After the incubation period, collect the cell culture supernatants.
-
ELISA Procedure: Perform the enzyme-linked immunosorbent assay (ELISA) for the specific cytokine of interest (e.g., IL-6, IL-8, TNF-α) using a commercially available kit, following the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.
Conclusion and Future Directions
This compound has proven to be an invaluable tool for dissecting the complex cellular roles of TAK1. Its ability to potently and selectively inhibit TAK1 has unveiled critical insights into the molecular switches that govern cell fate in response to inflammatory stimuli. The cellular consequences of this compound treatment—inhibition of pro-survival signaling, induction of apoptosis in a targeted manner, and suppression of inflammatory responses—underscore the therapeutic potential of TAK1 inhibition in oncology and immunology.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs for clinical development. Further investigation into its potential off-target effects, such as the observed modulation of the JAK/STAT pathway, will be crucial for a comprehensive understanding of its mechanism of action in different cellular contexts. The continued use of this compound in preclinical models will undoubtedly pave the way for the development of novel therapeutic strategies targeting the TAK1 signaling nexus.
References
- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 10. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-$α$ Inhibition for Cancer and Autoimmune Disease (Journal Article) | OSTI.GOV [osti.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacological inhibition of TAK1, with the selective inhibitor this compound, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Determining the Optimal Concentration of Takinib for Treating MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Takinib, a selective TAK1 inhibitor, for inducing apoptosis in the triple-negative breast cancer cell line MDA-MB-231. The protocols outlined below are based on established methodologies and provide a framework for investigating the cellular effects of this compound.
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1) is a critical signaling node that mediates pro-survival pathways in response to inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNFα). In many cancers, including metastatic breast cancer, TAK1 is constitutively active, promoting tumor growth and resistance to apoptosis. This compound is a potent and selective inhibitor of TAK1 that has been shown to switch the cellular response to TNFα from survival to apoptosis.[1][2] This document details the effective concentrations of this compound and provides protocols for assessing its impact on MDA-MB-231 cells.
Data Summary
The following table summarizes the effective concentrations of this compound for inducing various cellular effects in MDA-MB-231 cells, as determined by the cited research.
| Parameter | Concentration | Cell Line | Treatment Conditions | Observed Effect | Citation |
| Inhibition of TNFα-induced Signaling | 10 µM | MDA-MB-231 | 2-hour pre-treatment with this compound, followed by TNFα stimulation | Reduced phosphorylation of IKK, p38, and p65 | [1] |
| Induction of Apoptosis (Caspase 3/7 activity) | Titrations (dose-dependent) | MDA-MB-231 | Co-treatment with 30 ng/ml TNFα for 12 hours | Dose-dependent increase in caspase 3/7 activity | [1] |
| Reduction of Cell Proliferation | Titrations (dose-dependent) | MDA-MB-231 | Co-treatment with 30 ng/ml TNFα for 24 hours | Dose-dependent reduction in DNA content | [1] |
Signaling Pathway
This compound exerts its effect by inhibiting TAK1, a key kinase in the TNFα signaling pathway. In the presence of TNFα, TAK1 is typically activated and downstream signaling leads to the activation of NF-κB and MAPK pathways, promoting cell survival. By inhibiting TAK1, this compound blocks these pro-survival signals. This shifts the balance towards the formation of Complex II, leading to the activation of caspase-8 and subsequent executioner caspases (caspase-3/7), ultimately resulting in apoptosis.[1]
References
Application Notes and Protocols for In Vivo Administration of Takinib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage, administration, and experimental protocols for the selective TAK1 inhibitor, Takinib, in various mouse models. The information is compiled from peer-reviewed literature to guide researchers in designing and executing their own in vivo studies.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1), a key signaling node in inflammatory pathways.[1][2][3] TAK1 is activated by various pro-inflammatory cytokines such as TNFα, IL-1β, and lipopolysaccharide (LPS).[2] Its activation leads to the downstream signaling of major inflammatory pathways, including NF-κB and MAPK.[2][4][5] By inhibiting TAK1, this compound effectively reduces inflammation and can induce apoptosis in specific cellular contexts, making it a valuable tool for studying and potentially treating inflammatory diseases and certain cancers.[1][6][7]
Quantitative Data Summary
The following tables summarize the reported in vivo dosages, administration routes, and pharmacokinetic parameters of this compound in mouse and rat models.
Table 1: In Vivo Dosage and Administration of this compound in Rodent Models
| Animal Model | Dosage | Administration Route | Frequency | Reference(s) |
| Collagen-Induced Arthritis (CIA) Mouse | 50 mg/kg | Intraperitoneal (IP) | Daily | [6][7][8] |
| Hodgkin Lymphoma Xenograft (NSG Mouse) | 50 mg/kg | Oral (p.o.) | Not specified | [9] |
| Subarachnoid Hemorrhage (SAH) Rat | 0.3 mM and 0.9 mM | Not specified | Not specified | [10] |
| Traumatic Brain Injury (TBI) Rat | 10 µg and 20 µg | Intracerebroventricular (ICV) | Single dose | [11] |
| Collagen-Induced Arthritis (CIA) Mouse | 10 mg/kg and 30 mg/kg | Oral (p.o.) | Daily | [12] |
| Note: HS-276 is a derivative of this compound. |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Tissue/Fluid | Reference(s) |
| Plasma Half-life (t½) | 21 minutes | Plasma | [6][7][13] |
| Spleen Half-life (t½) | 4.646 hours | Spleen | [6][13] |
| Muscle Half-life (t½) | 0.147 hours | Muscle | [6][13] |
| Bioavailability (HS-276) | >95% | Plasma | [12] |
| Maximum Tolerated Dose (HS-276) | >100 mg/kg | Whole body | [12] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is typically supplied as a lyophilized powder and requires reconstitution before use.[3]
Protocol 1: Saline-Based Formulation [10]
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Dilute the DMSO stock solution in sterile physiologic saline to the desired final concentration for injection.
Protocol 2: PEG300/Tween80 Formulation [9]
-
Prepare a 7.4 mg/mL stock solution of this compound in fresh DMSO.
-
For a 1 mL final volume, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
This solution should be used immediately.
Protocol 3: Corn Oil-Based Formulation [9]
-
Prepare a 7.4 mg/mL stock solution of this compound in fresh DMSO.
-
For a 1 mL final volume, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly before administration.
-
This solution should be used immediately.
Administration in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is based on studies demonstrating the efficacy of this compound in a widely used mouse model of rheumatoid arthritis.[6][7][14]
Materials:
-
Male DBA/1 mice
-
This compound
-
Vehicle control (e.g., the same formulation as this compound without the active compound)
-
Complete Freund's Adjuvant (CFA)
-
Bovine type II collagen
-
Syringes and needles for immunization and drug administration
Procedure:
-
Induction of CIA: Induce arthritis in male DBA/1 mice by immunization with bovine type II collagen emulsified in CFA, followed by a booster immunization 21 days later.
-
Clinical Scoring: Monitor mice daily for signs of arthritis and score the severity based on a standardized clinical scoring system.
-
Treatment Initiation: Begin treatment with this compound or vehicle control after the onset of clinical signs of arthritis.
-
Dosage and Administration: Administer this compound at a dose of 50 mg/kg daily via intraperitoneal injection.[6][7][8]
-
Monitoring: Continue daily treatment and clinical scoring for the duration of the study (e.g., 36 days post-CIA induction).[7]
-
Outcome Assessment: At the end of the study, assess the therapeutic effects of this compound by histological analysis of the joints for inflammation, pannus formation, cartilage damage, and bone resorption.[6][7]
Visualizations
This compound Signaling Pathway
This compound exerts its effects by inhibiting TAK1, a central kinase in inflammatory signaling cascades.
Caption: this compound inhibits TAK1, blocking downstream NF-κB and MAPK pathways.
Experimental Workflow for In Vivo this compound Administration
A generalized workflow for conducting an in vivo study with this compound in a mouse model.
Caption: Workflow for in vivo this compound studies in mouse models.
References
- 1. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of TAK1, with the selective inhibitor this compound, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of TAK1, with the selective inhibitor this compound, alleviates clinical manifestation of arthritis in CIA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | this compound inhibits microglial M1 polarization and oxidative damage after subarachnoid hemorrhage by targeting TAK1-dependent NLRP3 inflammasome signaling pathway [frontiersin.org]
- 11. Neuroprotective effects of this compound on an experimental traumatic brain injury rat model via inhibition of transforming growth factor beta-activated kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological inhibition of TAK1, with the selective inhibitor this compound, alleviates clinical manifestation of arthritis in CIA mice | Semantic Scholar [semanticscholar.org]
Application Notes: Utilizing Takinib for the Induction and Measurement of Apoptosis via Caspase-3/7 Activity
Introduction
Takinib is a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1] TAK1 is a critical signaling node that mediates cellular responses to inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα).[2][3] In many cell types, TNFα signaling can lead to two opposing outcomes: cell survival, primarily through the activation of the NF-κB pathway, or programmed cell death (apoptosis).[1][2] TAK1 plays a pivotal role in promoting the pro-survival NF-κB pathway.[4]
The inhibition of TAK1 by this compound effectively blocks the NF-κB survival signal.[1] This shifts the cellular response to TNFα stimulation towards apoptosis.[2][5] The apoptotic pathway culminates in the activation of effector caspases, particularly caspase-3 and caspase-7, which are key executioners of the apoptotic process.[1][2] Consequently, combining this compound treatment with TNFα stimulation provides a robust method for inducing apoptosis in susceptible cell lines, such as certain cancer cells or rheumatoid arthritis synovial fibroblasts.[1] The resulting apoptotic activity can be reliably quantified by measuring the enzymatic activity of caspase-3 and caspase-7.
Principle of the Assay
This protocol describes the use of this compound to induce apoptosis and the subsequent measurement of caspase-3/7 activity using a fluorogenic substrate. When TAK1 is inhibited by this compound in the presence of TNFα, the signaling cascade is redirected to form a death-inducing signaling complex (Complex II), which leads to the activation of caspase-8 and, subsequently, the downstream effector caspases-3 and -7.[1][2]
The caspase-3/7 activity is measured using a substrate that becomes fluorescent upon cleavage by these enzymes. A common substrate is (Z-DEVD)2-R110, a non-fluorescent rhodamine 110-based molecule.[1] In the presence of active caspase-3 or -7, the DEVD peptide sequence is cleaved, releasing the highly fluorescent rhodamine 110 group. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample, providing a quantitative measure of apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
dot digraph "Takinib_Apoptosis_Pathway" { graph [ rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", size="10,5!", // Corresponds to max width of approx 760px dpi=72 ];
node [ shape=rect, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ];
// Nodes TNFa [label="TNFα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR1 [label="TNFR1", fillcolor="#FBBC05", fontcolor="#202124"]; ComplexI [label="Complex I\n(Pro-Survival)", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TAK1 [label="TAK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Survival [label="Cell Survival\n&\nInflammation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
This compound [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
ComplexII [label="Complex II\n(Pro-Apoptosis)", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp8 [label="Caspase-8\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Casp37 [label="Caspase-3/7\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges TNFa -> TNFR1 [color="#202124"]; TNFR1 -> ComplexI [color="#202124"]; ComplexI -> TAK1 [color="#202124"]; TAK1 -> NFkB [color="#34A853", label=" Activates"]; NFkB -> Survival [color="#34A853"];
This compound -> TAK1 [color="#EA4335", arrowhead=tee, label=" Inhibits"];
TNFR1 -> ComplexII [label=" this compound\n Presence", style=dashed, color="#EA4335"]; ComplexII -> Casp8 [color="#EA4335"]; Casp8 -> Casp37 [color="#EA4335"]; Casp37 -> Apoptosis [color="#EA4335"];
// Invisible edge for layout TAK1 -> ComplexII [style=invis]; }
Caption: TNFα signaling pathway modulation by this compound to induce apoptosis.
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay in Cell Culture
This protocol is adapted from methodologies used to demonstrate this compound's effect on inducing apoptosis in cell lines like MDA-MB-231 (metastatic breast cancer) and rheumatoid arthritis fibroblast-like synoviocytes (RA FLS).[1]
A. Materials and Reagents
-
Cell Line: Appropriate cell line susceptible to TNFα-induced apoptosis upon TAK1 inhibition (e.g., MDA-MB-231).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
TNFα: Recombinant human TNFα stock solution in sterile PBS with BSA (e.g., 10 µg/mL).
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM with 10% FBS).
-
96-well Plates: Clear-bottom, black- or white-walled plates suitable for fluorescence or luminescence readings.
-
Caspase-3/7 Substrate: (Z-DEVD)2-R110 or a comparable fluorogenic/luminescent substrate (e.g., Caspase-Glo® 3/7 Assay Reagent).[1][6]
-
Caspase Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM EDTA, 10 mM MgCl₂, 10 mM CHAPS, 20% sucrose, 10 mM DTT.[1] (Note: Commercial kits provide an optimized lysis/assay buffer).
-
Phosphate-Buffered Saline (PBS)
-
Multichannel Pipettes
-
Incubator: 37°C, 5% CO₂.
-
Plate Reader: Capable of measuring fluorescence (Ex/Em = 485/535 nm for Rhodamine 110) or luminescence.
B. Experimental Procedure
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[1]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 10 µM).
-
Prepare treatment media. For each this compound concentration, prepare two sets: one with TNFα and one without. The final concentration of TNFα is typically 10-30 ng/mL.[2]
-
Include appropriate controls:
-
Vehicle control (medium with DMSO, no this compound, no TNFα).
-
TNFα only control.
-
This compound only controls (for each concentration).
-
-
Carefully remove the old medium from the wells and add 100 µL of the prepared treatment media.
-
Incubate the plate for 12 to 24 hours at 37°C, 5% CO₂.[1]
-
-
Caspase-3/7 Activity Measurement (Fluorometric Method): [1]
-
Prepare the caspase assay solution by adding the (Z-DEVD)2-R110 substrate to the caspase assay buffer at the recommended concentration.
-
Add 50 µL of the caspase assay solution directly to each well.
-
Incubate the plate for 12 hours at 37°C, protected from light.[1]
-
Measure the fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
-
Caspase-3/7 Activity Measurement (Luminometric Method - e.g., Caspase-Glo® 3/7): [6]
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well of the 96-well plate.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence with a plate reader.
-
C. Data Analysis
-
Subtract the average background fluorescence/luminescence from a "no-cell" control well.
-
Normalize the data. Results can be expressed as Relative Fluorescence/Luminescence Units (RFU/RLU) or as a fold change relative to the vehicle-treated control.
-
Plot the caspase-3/7 activity against the concentration of this compound to generate dose-response curves.
Experimental Workflow Diagram
dot digraph "Caspase_Assay_Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", size="10,5!", // Corresponds to max width of approx 760px dpi=72 ];
node [ shape=rect, style="filled", fontname="Arial", fontsize=11, margin="0.25,0.15", fillcolor="#4285F4", fontcolor="#FFFFFF" ];
edge [ color="#202124", fontname="Arial", fontsize=10 ];
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed 5,000 cells/well\nin 96-well plate"]; incubate1 [label="Incubate 24h\n(37°C, 5% CO₂)"]; treat_cells [label="Treat cells with this compound\n+/- TNFα"]; incubate2 [label="Incubate 12-24h\n(37°C, 5% CO₂)"]; add_reagent [label="Add Caspase-3/7\nAssay Reagent"]; incubate3 [label="Incubate 1-12h\n(Protect from light)"]; measure [label="Measure Fluorescence\nor Luminescence"]; analyze [label="Analyze Data\n(Dose-Response Curve)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> treat_cells; treat_cells -> incubate2; incubate2 -> add_reagent; add_reagent -> incubate3; incubate3 -> measure; measure -> analyze; analyze -> end; }
Caption: Workflow for measuring this compound-induced caspase-3/7 activity.
Data Presentation
The following tables summarize representative quantitative data based on published findings.[1][5]
Table 1: Dose-Dependent Induction of Caspase-3/7 Activity by this compound in MDA-MB-231 Breast Cancer Cells
| Treatment Group | This compound Conc. (µM) | TNFα (10 ng/mL) | Mean Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | - | 1.0 |
| TNFα Only | 0 | + | 1.2 |
| This compound + TNFα | 0.1 | + | 2.5 |
| This compound + TNFα | 1.0 | + | 8.0 |
| This compound + TNFα | 10.0 | + | 15.0 |
| This compound Only | 10.0 | - | 1.1 |
Data are illustrative and represent a typical dose-dependent increase in caspase activity only when this compound is combined with TNFα stimulation.[1][5]
Table 2: Effect of this compound on Caspase-3/7 Activity in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS)
| Treatment Group | TNFα Presence | Mean Caspase-3/7 Activity (% Max Induction) |
| Vehicle Control | - | ~0% |
| This compound (10 µM) | - | ~5% |
| Vehicle Control | + | ~10% |
| This compound (10 µM) | + | 100% |
This table illustrates the synergistic effect of this compound and TNFα in inducing apoptosis in RA FLS cells.[1]
References
- 1. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Note: Measuring IL-6 Secretion Following Takinib Treatment Using an ELISA Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for quantifying the secretion of Interleukin-6 (IL-6) from cultured cells following treatment with Takinib, a selective inhibitor of TGF-β-activated kinase 1 (TAK1). IL-6 is a critical pro-inflammatory cytokine implicated in various diseases, including rheumatoid arthritis and cancer.[1] TAK1 is a key kinase in the signaling pathways, such as NF-κB and MAPK, that lead to the production of inflammatory mediators.[2][3] By inhibiting TAK1, this compound is expected to reduce IL-6 secretion.[4][5] This application note outlines the necessary cell culture conditions, this compound treatment, and a comprehensive sandwich ELISA (Enzyme-Linked Immunosorbent Assay) protocol to accurately measure the inhibitory effect of this compound on IL-6 production.
Signaling Pathway Overview
TAK1 is a central regulator of pro-inflammatory signaling cascades. Upon stimulation by ligands like Tumor Necrosis Factor-alpha (TNFα) or Interleukin-1 beta (IL-1β), TAK1 becomes activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB.[3] This process initiates the transcription and secretion of various inflammatory cytokines, including IL-6. This compound, by selectively binding to the ATP-binding pocket of TAK1, blocks its kinase activity and interrupts this signaling cascade, thereby reducing IL-6 production.[4]
Caption: TAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental process involves culturing an appropriate cell line, inducing an inflammatory response to stimulate IL-6 production, treating the cells with varying concentrations of this compound, collecting the cell culture supernatant, and finally, quantifying the IL-6 concentration using a sandwich ELISA.
Caption: Experimental workflow for measuring IL-6 secretion.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is adapted for Rheumatoid Arthritis Fibroblast-Like Synovial (RA FLS) cells but can be modified for other cell types like THP-1 macrophages.[4][6]
Materials:
-
RA FLS cells
-
CMRL or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen/Strep)
-
Glutamax
-
This compound (dissolved in DMSO)[7]
-
TNFα (or other appropriate stimulant like LPS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RA FLS cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium (e.g., CMRL with 10% FBS, 1% Glutamax, 1% Pen/Strep).[4]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.
-
Serum Starvation: After overnight incubation, aspirate the complete medium and wash the cells gently with PBS. Add 100 µL of serum-starvation medium (e.g., CMRL with 1% FBS) to each well and incubate for 4 hours.[4]
-
This compound Treatment: Prepare serial dilutions of this compound in the starvation medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 µM to 20 µM) or vehicle control (DMSO).[5]
-
Stimulation: Immediately after adding this compound, stimulate the cells by adding TNFα to a final concentration of 10 ng/mL (or another suitable inducer at its optimal concentration).[5] Do not add stimulant to the negative control wells.
-
Final Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[4]
Protocol 2: Sample Collection and Preparation
Procedure:
-
After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 10 minutes at 4°C to pellet any cells or debris.[8]
-
Carefully collect the supernatant (the conditioned medium) from each well without disturbing the cell layer.
-
Transfer the supernatants to labeled microcentrifuge tubes.
-
Samples can be assayed immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[8][9]
Protocol 3: IL-6 Sandwich ELISA
This protocol is a general guideline for a sandwich ELISA. Always refer to the specific manufacturer's protocol for the IL-6 ELISA kit being used.[10][11]
Materials:
-
Human IL-6 ELISA Kit (contains capture antibody, detection antibody, standard, HRP-conjugate, substrate, and stop solution)[10]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (often included in the kit)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the IL-6 capture antibody diluted in coating buffer. Incubate overnight at 4°C.[11] (Note: Many commercial kits come with pre-coated plates).[10]
-
Washing & Blocking: Aspirate the coating solution and wash the plate 3-5 times with Wash Buffer. After the final wash, add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[11]
-
Standard and Sample Addition: Wash the plate again. Prepare a serial dilution of the recombinant IL-6 standard as per the kit instructions to generate a standard curve. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[11]
-
Detection Antibody: Wash the plate 3-5 times. Add 100 µL of the biotinylated anti-human IL-6 detection antibody to each well. Incubate for 1-2 hours at room temperature.[10]
-
HRP-Conjugate: Wash the plate 3-5 times. Add 100 µL of HRP-conjugated streptavidin to each well and incubate for 1 hour at room temperature.[10]
-
Substrate Addition: Wash the plate 5-7 times. Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until color develops.[11][12]
-
Stop Reaction: Add 50-100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.[11]
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[10]
Data Presentation and Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the Y-axis against the known concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended.[13]
-
Calculate IL-6 Concentration: Use the standard curve to interpolate the concentration of IL-6 (in pg/mL) in each experimental sample. Remember to multiply by any dilution factor used during sample preparation.[14]
-
Summarize Data: Organize the quantitative data in a table for clear comparison. Calculate the percentage of IL-6 inhibition for each this compound concentration relative to the stimulated control (0 µM this compound).
Formula for % Inhibition: % Inhibition = (1 - [IL-6]Treated / [IL-6]Stimulated Control) * 100
Example Data Summary:
The following table shows hypothetical data for the effect of this compound on TNFα-stimulated IL-6 secretion in RA FLS cells.
| This compound Conc. (µM) | Mean IL-6 (pg/mL) | Std. Deviation (pg/mL) | % Inhibition |
| 0 (Unstimulated) | 50.2 | 8.5 | - |
| 0 (Stimulated) | 1250.6 | 98.2 | 0% |
| 0.1 | 1188.1 | 91.5 | 5% |
| 1.0 | 950.4 | 76.8 | 24% |
| 5.0 | 587.8 | 55.1 | 53% |
| 10.0 | 262.6 | 31.4 | 79% |
| 20.0 | 112.5 | 15.7 | 91% |
Note: This data is for illustrative purposes only. Actual results may vary based on cell type, experimental conditions, and the specific ELISA kit used. Studies have shown this compound to have an IC50 for IL-6 inhibition in the micromolar range.[6]
References
- 1. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. ELISA sample preparation | Abcam [abcam.com]
- 9. ELISA Protocol [protocols.io]
- 10. Human IL-6 ELISA Kit (ab100572) | Abcam [abcam.com]
- 11. Cell Culture and Estimation of Cytokines by ELISA [bio-protocol.org]
- 12. ldn.de [ldn.de]
- 13. bmgrp.com [bmgrp.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Investigating Inflammation in THP-1 Macrophages using Takinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1) is a critical signaling molecule in the inflammatory cascade, making it a compelling therapeutic target for a variety of inflammatory diseases.[1][2] Takinib, a selective inhibitor of TAK1, has emerged as a valuable tool for studying inflammatory pathways.[3][4] These application notes provide detailed protocols for utilizing this compound to study inflammation in a well-established in vitro model: phorbol 12-myristate 13-acetate (PMA)-differentiated THP-1 macrophages.
THP-1 cells, a human monocytic leukemia cell line, can be differentiated into a macrophage-like phenotype that reliably mimics the inflammatory responses of primary human macrophages.[5][6][7] Upon stimulation with lipopolysaccharide (LPS), these macrophages activate inflammatory signaling pathways, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6.[3][8]
Interestingly, while this compound was developed as a TAK1 inhibitor, studies in THP-1 macrophages have revealed a more complex mechanism of action. In these cells, this compound has been observed to increase the phosphorylation of TAK1 while still potently suppressing the downstream inflammatory response, particularly TNF-α secretion.[1][2][9] This suggests that this compound's anti-inflammatory effects in THP-1 macrophages may be mediated through pathways independent of the canonical TAK1-NF-κB/MAPK axis, possibly involving the JAK/STAT pathway or by mitigating reactive oxygen species (ROS) production and NLRP3 inflammasome activation.[1][9][10]
These protocols will guide researchers through the process of differentiating THP-1 monocytes, inducing inflammation with LPS, and treating the cells with this compound to analyze its effects on inflammatory signaling and cytokine production.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated THP-1 Macrophages
| Treatment Condition | IL-1β Reduction (%) | TNF-α Reduction (%) | Reference |
| 1 µM this compound | 26 | 54 | [1] |
| 10 µM this compound | Not specified | >9-fold reduction | [3] |
| 10 µM HS-276 (this compound analogue) | Not specified | 11-fold reduction | [11] |
Table 2: Summary of this compound's Effects on Signaling Molecules in LPS-stimulated THP-1 Macrophages
| Signaling Molecule | Effect of this compound Treatment | Reference |
| TAK1 Phosphorylation (Thr184/187) | Increased | [1][9] |
| JNK Phosphorylation | No marked inhibition | [1][2] |
| c-Jun Phosphorylation | No marked inhibition | [1][2] |
| NF-κB p65 Phosphorylation | No marked inhibition | [1][2] |
| IκBα Phosphorylation | No marked inhibition | [1][2] |
Experimental Protocols
Protocol 1: Differentiation of THP-1 Monocytes into Macrophages
This protocol describes the differentiation of THP-1 monocytes into adherent, macrophage-like cells using PMA.
Materials:
-
THP-1 monocytes (ATCC® TIB-202™)
-
RPMI-1640 medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL.
-
Seeding: Seed THP-1 monocytes in cell culture plates at a density of 0.5 x 10^6 cells/mL.
-
Differentiation: Add PMA to the cell culture medium to a final concentration of 10-100 ng/mL.[9]
-
Incubation: Incubate the cells with PMA for 48-72 hours. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.[11]
-
Resting Phase: After the differentiation period, gently aspirate the PMA-containing medium and wash the adherent macrophages once with warm PBS. Add fresh, PMA-free complete RPMI-1640 medium and rest the cells for at least 24 hours before proceeding with experiments.[9]
Protocol 2: Induction of Inflammation and this compound Treatment
This protocol details the induction of an inflammatory response in differentiated THP-1 macrophages using LPS and subsequent treatment with this compound.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Complete RPMI-1640 medium
Procedure:
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the this compound stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the medium from the rested THP-1 macrophages and add the medium containing this compound or the vehicle control.
-
Incubate the cells for 2 hours at 37°C in a 5% CO2 incubator.[9]
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS or culture medium.
-
Without removing the this compound-containing medium, add LPS to each well to a final concentration of 100 ng/mL to 10 µg/mL.[1][9][12]
-
Incubation: The incubation time with LPS will depend on the downstream analysis:
-
Sample Collection:
-
For ELISA: Collect the cell culture supernatants and store them at -80°C until analysis.
-
For Western Blot: Aspirate the medium, wash the cells with cold PBS, and lyse the cells with an appropriate lysis buffer.
-
Mandatory Visualizations
Caption: Experimental workflow for studying the effect of this compound on THP-1 macrophages.
Caption: LPS signaling in THP-1 macrophages and the paradoxical effect of this compound.
References
- 1. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. academic.oup.com [academic.oup.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | this compound inhibits microglial M1 polarization and oxidative damage after subarachnoid hemorrhage by targeting TAK1-dependent NLRP3 inflammasome signaling pathway [frontiersin.org]
- 11. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing TAK1 Inhibition by Takinib
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed methodologies for assessing the inhibitory activity of Takinib against TGF-β-activated kinase 1 (TAK1) using biochemical kinase assays. It includes an overview of the TAK1 signaling pathway, specific experimental protocols, data analysis guidelines, and visual representations of key processes.
Introduction to TAK1 and this compound
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that functions as a central node in various signaling pathways. It integrates signals from stimuli like tumor necrosis factor-α (TNFα), interleukin-1β (IL-1β), and transforming growth factor-β (TGF-β) to activate downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) cascades (JNK and p38).[1][2][3] Dysregulation of TAK1 signaling is implicated in inflammatory diseases and cancer, making it a significant therapeutic target.[2][4]
This compound is a potent and selective small-molecule inhibitor of TAK1.[5][6] It binds to the ATP-binding pocket of TAK1, functioning as an ATP-competitive inhibitor for the activated kinase.[7] By blocking the kinase activity of TAK1, this compound can suppress inflammatory responses and induce apoptosis in specific cellular contexts, particularly following TNFα stimulation.[5][7] Accurate assessment of its inhibitory potential is critical for drug development and mechanistic studies.
TAK1 Signaling Pathway Overview
TAK1 is activated by various upstream signals, often involving receptor-ligand interactions and the recruitment of adaptor proteins. For instance, TNFα binding to its receptor (TNFR) triggers the formation of a complex that includes TRAF2 and TRAF5, leading to the recruitment and activation of the TAK1 complex (TAK1, TAB1, TAB2/3).[1][3] Once active, TAK1 phosphorylates downstream targets, such as IKKβ (activating the NF-κB pathway) and MKKs (activating JNK and p38 MAPK pathways), to regulate inflammation, cell survival, and apoptosis.[1][8]
Caption: The TAK1 signaling pathway, illustrating upstream activators and downstream effectors.
Protocols for Assessing TAK1 Inhibition
Biochemical kinase assays directly measure the catalytic activity of purified TAK1 enzyme. The fundamental principle is to quantify the transfer of a phosphate group from ATP to a specific substrate peptide. Inhibition is measured by the reduction in this activity in the presence of an inhibitor like this compound.
Method 1: Radiometric Kinase Assay ([³²P]-ATP Filter Binding)
This classic method offers high sensitivity by measuring the incorporation of a radiolabeled phosphate ([³²P]) from [γ-³²P]ATP into a substrate peptide.
Experimental Protocol
-
Reaction Setup: Prepare a master mix containing the kinase buffer, purified TAK1/TAB1 enzyme complex, and the substrate peptide.
-
Inhibitor Addition: Serially dilute this compound in DMSO and add to the wells of a 96-well plate. Include DMSO-only wells as a "no inhibitor" control (100% activity) and wells without enzyme as a background control.
-
Kinase Reaction Initiation: Add the master mix to the wells containing the inhibitor. To start the reaction, add the ATP solution, which includes both unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as 3% phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto P81 phosphocellulose filter paper. The positively charged paper binds the negatively charged, phosphorylated substrate peptide.
-
Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
Materials and Reagents
| Component | Description / Concentration |
|---|---|
| Enzyme | Purified active TAK1/TAB1 complex (e.g., 50 ng/well)[7] |
| Substrate | Substrate peptide (e.g., RLGRDKYKTLRQIRQ) at 300 µM[7] |
| ATP | 5 µM ATP supplemented with [γ-³²P]ATP[7] |
| Kinase Buffer | 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM Mg(OAc)₂, 0.1% β-mercaptoethanol[7] |
| Inhibitor | This compound, serially diluted in 100% DMSO |
| Stop Solution | Concentrated H₃PO₄ or 3% Phosphoric Acid |
| Detection | P81 filter paper and scintillation counter |
Method 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This commercially available assay (e.g., from Promega or BPS Bioscience) measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9][10][11] It is a non-radioactive, high-throughput-friendly method.
Principle: The assay is performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added, which converts the ADP generated into ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to kinase activity.[10]
Caption: Workflow for the luminescence-based ADP-Glo™ kinase assay.
Experimental Protocol
-
Reagent Preparation: Prepare solutions of TAK1/TAB1 enzyme, substrate (e.g., Myelin Basic Protein), ATP, and serially diluted this compound in kinase buffer.
-
Assay Plate Setup: Add the reagents to a 384-well low-volume plate in the following order:
-
1 µL of this compound or DMSO control.
-
2 µL of TAK1/TAB1 enzyme.
-
2 µL of Substrate/ATP mix to initiate the reaction.[10]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[10]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[10]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to allow the luminescent signal to develop and stabilize.[10]
-
Detection: Read the luminescence on a plate reader.
Materials and Reagents
| Component | Description / Concentration |
|---|---|
| Assay Kit | ADP-Glo™ Kinase Assay Kit |
| Enzyme | Purified active TAK1/TAB1 complex |
| Substrate | Myelin Basic Protein (MBP) or specific peptide |
| ATP | Concentration as recommended by the kit (e.g., 10 µM)[10] |
| Kinase Buffer | 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[10] |
| Inhibitor | This compound, serially diluted in 100% DMSO |
| Detection | Plate reader capable of measuring luminescence |
Data Analysis and Presentation
Calculating Percent Inhibition: The activity of the enzyme is first normalized using the controls:
-
100% Activity: Signal from DMSO-treated wells (Maximum signal).
-
0% Activity: Signal from wells without enzyme (Background signal).
The percent inhibition for each this compound concentration is calculated using the formula: % Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Background] / [Signal_Max - Signal_Background])
Determining the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value is determined from the curve fit.
Quantitative Data Summary The inhibitory potency of this compound has been characterized in multiple studies. It is highly selective for TAK1 compared to other kinases.
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| TAK1 | 9.5 | Cell-free assay | [6][12] |
| IRAK4 | 120 | Cell-free assay | [6][12] |
| IRAK1 | 390 | Cell-free assay | [6][12] |
| GCK | >1000 (approx.) | Cell-free assay | [6] |
| CLK2 | >1000 (approx.) | Cell-free assay | [6] |
Note: IC₅₀ values in biochemical assays are often lower than in cellular assays due to factors like cell membrane permeability and high intracellular ATP concentrations (1-10 mM), which compete with the inhibitor.[7][13]
Complementary Cellular Assays
To confirm that this compound inhibits TAK1 within a cellular environment, downstream signaling events can be measured.
-
Western Blotting: Pre-treat cells with this compound, stimulate with TNFα or IL-1β, and then perform Western blotting to measure the phosphorylation status of TAK1's downstream targets, such as p38, JNK, or IκBα.[4][14] A reduction in phosphorylation indicates successful target engagement.
-
Cytokine Secretion Assays (ELISA): Since TAK1 signaling drives the production of pro-inflammatory cytokines, its inhibition can be assessed by measuring the levels of secreted cytokines like IL-6 or IL-8 in cell culture supernatants using ELISA.[4][7] Treatment with this compound is expected to reduce cytokine secretion in stimulated cells.[7]
-
Apoptosis Assays: In certain cell lines, such as MDA-MB-231 breast cancer cells, TAK1 inhibition in the presence of TNFα stimulation switches the signaling outcome from survival to cell death.[5][7] This can be quantified by measuring the activity of effector caspases 3 and 7.[7]
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 4. Pharmacological inhibition of TAK1, with the selective inhibitor this compound, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. amsbio.com [amsbio.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. This compound | Cell Signaling Technology [cellsignal.com]
- 13. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Unexpected Takinib Experimental Results: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results when using Takinib, a selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide provides answers to frequently asked questions, detailed experimental protocols, and visual aids to help you navigate your research challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during experiments with this compound.
Issue 1: Unexpected Cell Viability Results
-
Question: I treated my cells with this compound, but I'm not seeing the expected decrease in cell viability or induction of apoptosis. What could be the reason?
-
Answer: Several factors could contribute to this observation:
-
TNF-α Co-treatment is Often Required: this compound's apoptosis-inducing effect is often dependent on co-stimulation with Tumor Necrosis Factor-alpha (TNF-α).[1] TAK1 is a crucial mediator of TNF-α signaling, and its inhibition by this compound can switch the cellular response from survival to apoptosis.[1][2] Without TNF-α, the pro-apoptotic effects of this compound may not be observed.
-
Cell Line Specificity: The response to this compound can be cell-line dependent. For instance, in MDA-MB-231 breast cancer cells, this compound induces apoptosis in the presence of TNF-α.[1] Ensure that the cell line you are using is known to be sensitive to TAK1 inhibition.
-
Incorrect Dosage: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Cellular activity is often observed in the low micromolar range.[1]
-
Sub-optimal Treatment Duration: The induction of apoptosis is a time-dependent process. A 24-hour treatment period is a common starting point for assessing caspase activity and cell viability.[1] You may need to optimize the incubation time for your experimental setup.
-
Issue 2: Inconsistent Kinase Inhibition or Unexpected Phosphorylation
-
Question: My Western blot results show that this compound is not inhibiting the phosphorylation of downstream targets of TAK1 (e.g., IKK, p38, JNK), or even worse, it seems to be increasing the phosphorylation of TAK1 itself. Why is this happening?
-
Answer: This is a complex issue that has been observed in some experimental contexts.[3][4][5] Here are the potential explanations and troubleshooting steps:
-
Stimulation Conditions: The inhibitory effect of this compound on downstream signaling is often assessed after stimulation with an agonist like TNF-α or IL-1β.[1][6] Ensure you are pre-treating with this compound for an adequate time (e.g., 2 hours) before stimulating the cells.[1]
-
Unexpected TAK1 Phosphorylation: Some studies have reported an increase in TAK1 phosphorylation (at Thr184/187) upon this compound treatment in certain cell types, like human rheumatoid arthritis synovial fibroblasts (RASFs), when stimulated with IL-1β.[3][4][5] This unexpected result suggests that in some contexts, the mechanism of this compound's action might be more complex than simple inhibition of kinase activity.
-
Potential Off-Target Effects or Alternative Pathway Inhibition: Research suggests that this compound's anti-inflammatory effects might not solely be due to TAK1 inhibition in all scenarios.[4][5] For example, in human RASFs, this compound has been shown to inhibit the JAK/STAT pathway, specifically IL-1β-induced STAT3 phosphorylation, while not significantly affecting the NF-κB and MAPK pathways downstream of TAK1.[3][4][5] If you observe a lack of inhibition in the canonical TAK1 pathway, consider investigating alternative signaling pathways that might be affected by this compound in your specific cell model.
-
Antibody Specificity: Ensure the antibodies you are using for Western blotting are specific and validated for the phosphorylated and total proteins of interest.
-
Issue 3: Compound Solubility and Stability Problems
-
Question: I'm having trouble dissolving this compound, or I suspect it's not stable in my experimental conditions. How should I handle the compound?
-
Answer: Proper handling of this compound is crucial for reproducible results.
-
Solubility: this compound is soluble in DMSO.[7][8][9] For a stock solution, you can reconstitute the lyophilized powder in DMSO. For example, to make a 15 mM stock, you can dissolve 5 mg of powder in 1.03 mL of DMSO.[7]
-
Storage: Store the lyophilized powder at -20°C, desiccated, for long-term stability (up to 24 months).[7] Once dissolved in DMSO, store the stock solution at -20°C and use it within one month to avoid loss of potency.[7] It is also recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[7]
-
Working Concentrations: When preparing working concentrations for cell-based assays, ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data for this compound experiments.
Table 1: this compound Inhibitory Concentrations
| Target | IC50 | Cell Line/Assay Condition | Reference |
| TAK1 | 9.5 nM | Cell-free kinase assay | [7][10] |
| IRAK4 | 120 nM | Cell-free kinase assay | [7][10] |
| IRAK1 | 390 nM | Cell-free kinase assay | [7][10] |
Table 2: Recommended Starting Conditions for Cell-Based Assays
| Parameter | Recommended Value | Notes | Reference |
| This compound Concentration | 1-10 µM | Perform a dose-response curve to optimize for your cell line. | [1] |
| Pre-treatment Time | 2 hours | Time for the inhibitor to enter the cells and engage the target. | [1] |
| Stimulation Time | 15-60 minutes | For analyzing downstream signaling (e.g., Western blot). | [1] |
| Cell Viability Assay Duration | 24-48 hours | For assessing apoptosis and cell death. | [1] |
| TNF-α Concentration | 10-30 ng/mL | To induce the pro-apoptotic effects of this compound. | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
1. Cell Viability/Apoptosis Assay (Caspase 3/7 Activity)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Serum Starvation (Optional): Depending on the cell line and experimental goals, you may serum-starve the cells for 3-4 hours prior to treatment.[1]
-
This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis if available. For experiments investigating TNF-α-dependent apoptosis, add TNF-α to the appropriate wells.[1]
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.
-
Caspase 3/7 Activity Measurement: Use a commercially available caspase 3/7 activity assay kit and follow the manufacturer's instructions. This typically involves adding a luminogenic or fluorogenic substrate that is cleaved by active caspases.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Normalize the results to the vehicle-treated control.
2. Western Blot Analysis of Downstream Signaling
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, pre-treat the cells with this compound or vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α or IL-1β) for a time course (e.g., 0, 15, 30, 60 minutes).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-IKK, IKK, p-p38, p38, p-JNK, JNK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: A logical workflow for troubleshooting unexpected this compound results.
Decision Tree for Unexpected Western Blot Results
Caption: A decision tree to diagnose unexpected Western blot outcomes.
References
- 1. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Takinib Treatment for Apoptosis Induction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Takinib to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced apoptosis?
A1: this compound is a potent and selective inhibitor of TGF-β-activated kinase 1 (TAK1).[1][2] In many cancer and inflammatory models, the TAK1 signaling pathway, often activated by stimuli like Tumor Necrosis Factor-alpha (TNFα), promotes cell survival through the activation of NF-κB.[3][4] this compound treatment blocks this pro-survival signaling. In the presence of an apoptotic stimulus like TNFα, this inhibition shifts the cellular response towards apoptosis by forming a complex that leads to the activation of effector caspases, such as caspase-3 and caspase-7.[1][3]
Q2: What is a typical starting concentration and duration for this compound treatment to induce apoptosis?
A2: The optimal concentration and duration of this compound treatment are cell-line dependent. However, a common starting point for in vitro studies is a this compound concentration of 10 µM .[1][3] Treatment durations can range from 12 to 48 hours .[1][3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. For instance, in MDA-MB-231 breast cancer cells, apoptosis has been observed with this compound titrations in the presence of TNFα for 24 hours.[1] In Rheumatoid Arthritis Synovial Fibroblasts (RA FLS), apoptosis was measured after 48 hours of treatment.[1]
Q3: Is TNFα required for this compound to induce apoptosis?
A3: In many described models, the apoptosis-inducing effect of this compound is dependent on stimulation with TNFα.[1][2] this compound sensitizes cells to TNFα-mediated cell death.[2] Treatment with this compound alone may not be sufficient to induce apoptosis in some cell types.[3] For example, in a screen of 16 cancer cell lines, combination therapy of this compound with TNFα induced apoptosis in 6 cell lines, whereas TNFα alone only induced apoptosis in 3.[3]
Q4: Which signaling pathways are involved in this compound-induced apoptosis?
A4: this compound-induced apoptosis primarily involves the inhibition of the TAK1-mediated NF-κB survival pathway. Key signaling molecules downstream of TAK1 that are inhibited include IKK and p65.[5] This inhibition, in the presence of TNFα, leads to the activation of the apoptotic cascade, including caspases 3, 7, and 8.[3][4] The pathway can be visualized as a shift from TNFα-induced pro-survival signaling to pro-apoptotic signaling.
Caption: this compound inhibits TAK1, redirecting TNFα signaling from pro-survival to apoptosis.
Troubleshooting Guides
Problem 1: I am not observing apoptosis after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 30 µM) to determine the optimal concentration for your cell line. |
| Inadequate Treatment Duration | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for apoptosis induction in your cells.[6] |
| Absence of TNFα Stimulation | Many cell lines require co-treatment with TNFα to undergo this compound-induced apoptosis.[1] If not already included, add TNFα (a typical concentration is 30 ng/mL) to your experimental setup.[3] |
| Cell Line Insensitivity | Not all cell lines are sensitive to this compound-induced apoptosis.[3] Consider testing a different cell line known to be responsive, such as MDA-MB-231, as a positive control. |
| Issues with Apoptosis Assay | Ensure your apoptosis detection method (e.g., Annexin V staining, caspase activity assay) is performed correctly. Use positive controls for the assay itself (e.g., cells treated with a known apoptosis inducer like staurosporine). |
Problem 2: High background apoptosis in my untreated control cells.
| Possible Cause | Suggested Solution |
| Poor Cell Health | Ensure you are using healthy, log-phase cells for your experiments. Over-confluent or starved cells can undergo spontaneous apoptosis.[7] |
| Harsh Cell Handling | Be gentle when handling cells. Excessive pipetting or harsh trypsinization can damage cell membranes and lead to false-positive results in apoptosis assays.[7] |
| Contamination | Check your cell cultures for any signs of contamination (e.g., bacteria, mycoplasma), which can induce cell death. |
Problem 3: My Annexin V/PI staining results are unclear.
| Possible Cause | Suggested Solution |
| Incorrect Compensation Settings | If using flow cytometry, ensure that your compensation settings are correctly adjusted using single-stain controls to prevent spectral overlap between fluorophores.[7] |
| Delayed Analysis | Analyze stained cells promptly after the staining procedure. Delays can lead to an increase in late apoptotic/necrotic populations.[7] |
| Cell Debris Interference | Subcellular fragments from dead cells can sometimes be mistaken for apoptotic bodies.[8] Ensure you are appropriately gating on the cell population of interest based on forward and side scatter properties. |
Quantitative Data Summary
| Cell Line | This compound Concentration | TNFα Concentration | Treatment Duration | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Titrations (e.g., 10 µM) | 30 ng/mL | 12-24 hours | Dose-dependent induction of caspase-3/7 activity.[1][3] | [1][3] |
| RA FLS (Rheumatoid Arthritis) | Titrations | 10 ng/mL | 48 hours | Induction of caspase-3/7 activity.[1] | [1] |
| COLO205 (Colon Cancer) | Not specified | Yes | Not specified | Robust induction of apoptotic proteins.[3] | [3] |
| U3013MG (Glioblastoma Stem Cells) | 1-3 µM | Not specified | 4 days | Robust induction of apoptosis.[9] | [9] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay
This protocol is adapted from previously published methods.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of this compound with or without TNFα. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
Lysis and Substrate Addition: Add 50 µL of caspase buffer containing a fluorogenic caspase-3/7 substrate (e.g., (Z-DEVD)2-Rh110) to each well.
-
Incubation: Incubate the plate for at least 1 hour (or as specified by the manufacturer, some protocols suggest up to 12 hours) at 37°C, protected from light.[1]
-
Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/535 nm).
-
Data Analysis: Normalize the fluorescence readings of treated cells to the vehicle control to determine the fold induction of caspase-3/7 activity.
Caption: Workflow for assessing apoptosis via caspase-3/7 activity.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This is a general protocol for assessing apoptosis by flow cytometry.[10]
-
Cell Preparation: Seed cells and treat them with this compound +/- TNFα for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accu-tase or Trypsin-EDTA.
-
Washing: Wash the cells twice with cold 1X PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAK1 inhibition leads to RIPK1-dependent apoptosis in immune-activated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Takinib Technical Support Center: Managing Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of Takinib in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1).[1][2] TAK1 is a key enzyme in the mitogen-activated protein kinase (MAPK) kinase kinase (MAPKKK) family.[3] It plays a crucial role in integrating signals from various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), to activate downstream pathways such as NF-κB and JNK/p38 MAPKs.[3][4][5] By inhibiting TAK1, this compound can block these pro-survival signaling pathways, leading to apoptosis (programmed cell death) in certain cellular contexts.[2][6]
Q2: Why does this compound induce cytotoxicity, and is it always expected?
This compound's primary mechanism for inducing cytotoxicity is by inhibiting the pro-survival signals mediated by TAK1.[6] In many cell types, especially cancer cells, the TAK1 pathway is crucial for preventing apoptosis, particularly in an inflammatory microenvironment rich in TNF-α. When TAK1 is inhibited by this compound, the balance shifts from survival to cell death, leading to the induction of apoptosis.[2][6]
However, the cytotoxic effect is highly context-dependent. Minimal cell death is observed in many cell lines when treated with this compound alone.[7][8] The cytotoxicity is significantly enhanced when cells are co-treated with TNF-α.[7][8] Therefore, the level of cytotoxicity you observe will depend on your specific cell line and the presence of inflammatory cytokines in the culture medium.
Q3: My cells are showing high levels of cytotoxicity even at low this compound concentrations. What are the possible reasons?
Several factors could contribute to unexpectedly high cytotoxicity:
-
Endogenous TNF-α Production: The cell line itself might be producing and secreting TNF-α, creating a feedback loop that sensitizes the cells to TAK1 inhibition.
-
Serum Components: Fetal Bovine Serum (FBS) and other media supplements can contain variable levels of TNF-α and other cytokines that can potentiate this compound's cytotoxic effects.
-
Cell Line Sensitivity: Some cell lines are inherently more dependent on the TAK1 signaling pathway for survival and are therefore more sensitive to its inhibition. For example, certain metastatic breast cancer and rheumatoid arthritis models show high sensitivity.[2][6]
-
Off-Target Effects: While this compound is highly selective for TAK1, at very high concentrations, off-target effects on other kinases cannot be completely ruled out.[9]
Q4: How can I reduce this compound's cytotoxicity without compromising its efficacy as a TAK1 inhibitor?
Managing cytotoxicity is key for long-term studies. Consider the following strategies:
-
Dose Optimization: Perform a careful dose-response experiment to find the minimum concentration of this compound that effectively inhibits TAK1 signaling (e.g., measured by downstream p-JNK or p-p38 levels) without causing excessive cell death.
-
Serum Characterization: Test different lots of FBS or consider using serum-free or reduced-serum media to minimize the variable impact of external cytokines.
-
Intermittent Dosing: For long-term cultures, instead of continuous exposure, apply this compound intermittently (e.g., 24 hours on, 48 hours off). This can allow cells to recover while still achieving a significant level of pathway inhibition over time.
-
Use in Combination: If the goal is to induce cell death, combining a lower, less toxic dose of this compound with a controlled, low concentration of TNF-α may yield more consistent and potent results than using a high dose of this compound alone.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term cell culture with this compound.
Problem 1: Inconsistent results and variable cytotoxicity between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cytokine Levels in Serum | 1. Purchase and test multiple lots of FBS to find one with low background cytotoxicity when used with this compound. 2. Once a suitable lot is found, purchase a large quantity for all related experiments. 3. Consider heat-inactivating the serum, which can denature some cytokines. 4. If compatible with your cell line, switch to a serum-free or defined-media formulation. |
| Cell Passage Number | 1. High passage numbers can lead to genetic drift and altered signaling responses. 2. Ensure all experiments are performed with cells within a consistent and narrow passage number range. 3. Regularly thaw fresh, low-passage cells from a validated cell bank. |
| Compound Stability | 1. this compound, once dissolved in DMSO, should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] 2. Use aliquots within one month to prevent loss of potency.[1] 3. Prepare fresh dilutions in media for each experiment. |
Problem 2: No significant cytotoxicity is observed, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | 1. The cell line may not depend on the TAK1 pathway for survival. 2. Confirm TAK1 expression in your cell line via Western Blot or qPCR. 3. Test for pathway activation by stimulating cells with TNF-α or IL-1β and measuring the phosphorylation of downstream targets like IKK, p38, or JNK. 4. If the pathway is intact, the cells may have redundant survival mechanisms. |
| Absence of Pro-apoptotic Stimuli | 1. this compound's apoptotic effect is often dependent on a co-stimulus like TNF-α.[6] 2. Perform a co-treatment experiment with a low dose of TNF-α (e.g., 10-30 ng/mL) to see if it sensitizes the cells to this compound.[7][10] |
| Incorrect Compound Concentration | 1. Verify the initial stock concentration of your this compound solution. 2. Check calculations for serial dilutions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Potency (IC50) of this compound against Various Kinases
| Kinase Target | IC50 (nM) |
| TAK1 | 9.5 |
| IRAK4 | 120 |
| IRAK1 | 390 |
| Data sourced from Selleck Chemicals and Cell Signaling Technology.[1][9] |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines (24-hour treatment)
| Cell Line | Tissue of Origin | This compound Alone (% Cell Death) | This compound + TNF-α (30 ng/mL) (% Cell Death) |
| MDA-MB-231 | Breast | Minimal (<10%) | Significant (>50%) |
| COLO205 | Colon | Minimal (<10%) | Significant (>60%) |
| A549 | Lung | Minimal (<10%) | Moderate (~30%) |
| PANC-1 | Pancreas | Minimal (<10%) | Moderate (~40%) |
| MCF10A | Breast (Non-cancerous) | Minimal (<10%) | Minimal (<10%) |
| This table presents a summary of findings reported in Oncotarget (2020).[7][8] Actual percentages can vary based on experimental conditions. |
Visualized Workflows and Pathways
TAK1 Signaling Pathway and this compound Inhibition
The diagram below illustrates the central role of the TAK1 complex in mediating inflammatory signals and how this compound intervenes.
Caption: TAK1 signaling pathway showing upstream activators, downstream effectors, and the inhibitory action of this compound.
Troubleshooting Flowchart for this compound Cytotoxicity
Use this decision tree to diagnose and resolve common issues with this compound-induced cell death.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacological inhibition of TAK1, with the selective inhibitor this compound, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
Takinib degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the degradation and storage of Takinib, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound powder be stored?
A1: Lyophilized this compound powder should be stored at -20°C and desiccated. Under these conditions, it is stable for up to three years.[1][2] Some suppliers suggest that storage at 4°C is acceptable for up to two years.
Q2: What is the best way to prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO, with concentrations of up to 50 mg/mL being reported.[3][4] To prepare a stock solution, for example a 15 mM stock, you can reconstitute 5 mg of this compound powder in 1.03 mL of high-quality, anhydrous DMSO.[3] It is crucial to use fresh, non-hygroscopic DMSO, as moisture can reduce the solubility of this compound.[5] Once in solution, the stock should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or at -80°C for up to one year for maximum stability.[1]
Q3: Can this compound be dissolved in aqueous solutions like PBS or cell culture media?
A3: this compound is insoluble in water and ethanol.[5] Therefore, it is not recommended to dissolve it directly in aqueous buffers. For cell-based assays, a concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the cell culture medium. Ensure that the final DMSO concentration is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the known degradation pathways for this compound?
A4: Currently, there is no specific published data detailing the forced degradation studies or the precise chemical degradation pathways (e.g., hydrolysis, oxidation, photolysis) of this compound. However, like many small molecules with similar functional groups, it may be susceptible to degradation under harsh acidic, basic, or oxidative conditions. It is crucial to follow the recommended storage and handling procedures to minimize potential degradation.
Storage and Stability Summary
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years[1][2] | Store desiccated. |
| 4°C | Up to 2 years | Alternative short-term storage. | |
| Stock Solution in DMSO | -20°C | Up to 6 months[1] | Use within 1 month to prevent loss of potency.[3] |
| -80°C | Up to 1 year[1] | Recommended for long-term storage. |
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Question: I diluted my this compound DMSO stock solution into my cell culture medium, and I observed a precipitate. What should I do?
-
Answer:
-
Check Final Concentration: You may be exceeding the solubility of this compound in the aqueous environment of the cell culture medium. Try lowering the final working concentration.
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally below 0.5%). High concentrations of DMSO can sometimes cause compounds to precipitate when diluted in aqueous solutions.
-
Mixing Procedure: When preparing your working solution, add the this compound DMSO stock to the cell culture medium while vortexing or gently mixing to ensure rapid and uniform dispersion. Avoid adding the aqueous medium to the concentrated DMSO stock.
-
Serum Concentration: Components in fetal bovine serum (FBS) or other supplements can sometimes interact with small molecules and cause precipitation. Consider if the serum concentration or other supplements in your media could be a factor. You could try pre-diluting the this compound stock in a small volume of serum-free media before adding it to your final serum-containing media.
-
Issue 2: Inconsistent or No-Effect in Experiments
-
Question: My experimental results with this compound are inconsistent, or I'm not observing the expected biological effect. Could this be due to degradation?
-
Answer:
-
Improper Storage: Verify that both the lyophilized powder and the DMSO stock solutions have been stored according to the recommendations (see storage table). Repeated freeze-thaw cycles of the stock solution can lead to degradation and should be avoided by using aliquots.
-
Age of Stock Solution: If your DMSO stock solution is old (e.g., stored at -20°C for more than a month), its potency may have decreased.[3] It is advisable to prepare a fresh stock solution from the lyophilized powder.
-
This compound Tautomerism: this compound can exist in two tautomeric forms. While one form is more stable, solution conditions could potentially influence this equilibrium.[6] This inherent chemical property is unlikely to be the primary cause of inconsistent results but is a factor in its chemical nature.
-
Cellular Context and Off-Target Effects: The effects of this compound can be cell-type specific. Some studies suggest that its mechanism of action might not be exclusively through TAK1 inhibition and could involve other pathways like JAK/STAT in certain cellular contexts.[3] Consider if the experimental model is appropriate and if potential off-target effects could be influencing the results.
-
Visualizing Experimental Workflows and Pathways
Diagram 1: Recommended this compound Handling and Storage Workflow
Caption: Workflow for proper handling and storage of this compound.
Diagram 2: Troubleshooting Inconsistent Experimental Results
Caption: Troubleshooting guide for inconsistent this compound results.
Diagram 3: this compound's Primary Signaling Pathway
Caption: Inhibition of the TAK1 signaling pathway by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 15 mM stock from 5 mg of powder, add 1.03 mL of DMSO).[3]
-
Recap the vial and vortex gently until the powder is completely dissolved. Warming and sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 6 months).[1]
-
Protocol 2: General Procedure for a Forced Degradation Study
Disclaimer: No specific forced degradation data for this compound has been published. This protocol is a general guideline based on standard practices for small molecule stability testing and should be adapted and validated.
-
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
-
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂ and keep at room temperature for various time points.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) in a calibrated oven for a set period. Also, test the stability of the stock solution at elevated temperatures.
-
Photostability: Expose a solution of this compound and solid this compound powder to a calibrated light source (as per ICH Q1B guidelines) for a specified duration. Wrap a control sample in aluminum foil to protect it from light.
-
Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.
-
Data Interpretation: Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point under each stress condition. This will provide an indication of the degradation pathways and the overall stability of the molecule.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Takinib in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TAK1 inhibitor, Takinib. The focus is on addressing the challenges associated with its poor oral bioavailability in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A1: this compound is known to have poor oral bioavailability, which has significantly limited its use in oral administration for in vivo studies.[1][2] This limitation was a primary motivation for the development of its analog, HS-276, which exhibits excellent oral bioavailability (>95%).[3][4]
Q2: Why does this compound have poor oral bioavailability?
A2: While specific studies on this compound's physicochemical properties are not extensively detailed in the provided results, its characteristics are suggestive of a Biopharmaceutics Classification System (BCS) Class IV compound. BCS Class IV drugs exhibit both low aqueous solubility and low intestinal permeability, which are the main reasons for poor oral bioavailability.
Q3: What is the primary strategy that has been successfully used to overcome the poor oral bioavailability of this compound?
A3: The most successful strategy has been the development of a structurally related analog, HS-276.[1][3][4] This new chemical entity was specifically designed to retain the potent and selective TAK1 inhibitory activity of this compound while possessing significantly improved pharmacokinetic properties, including high oral bioavailability.[3][4]
Q4: Are there any general formulation strategies that could theoretically be applied to improve this compound's oral absorption?
A4: Yes, for compounds with poor solubility and permeability like this compound, several formulation strategies can be considered. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can enhance its solubility and facilitate its transport across the intestinal epithelium.
-
Amorphous solid dispersions: Creating a dispersion of this compound in a polymer matrix can improve its dissolution rate and extent.
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.
-
Co-crystallization: Forming co-crystals of this compound with a highly soluble co-former can enhance its solubility and dissolution.
It is important to note that while these are established methods for improving oral bioavailability, specific formulation development and testing would be required for this compound.
Q5: What is the recommended route of administration for this compound in in vivo studies, given its poor oral bioavailability?
A5: Due to its poor oral bioavailability, the most common and recommended route of administration for this compound in in vivo studies is intraperitoneal (IP) injection.[5] This route bypasses the gastrointestinal tract and ensures systemic exposure to the compound.
Troubleshooting Guides
Oral Administration of this compound Formulations
| Problem | Possible Cause | Suggested Solution |
| Low or undetectable plasma concentrations of this compound after oral gavage. | Poor aqueous solubility of the formulation. | - Increase the solubility by using co-solvents (e.g., PEG400, DMSO) in the vehicle, but be mindful of potential toxicity. - Consider formulating this compound as a nanosuspension or in a lipid-based delivery system to improve dissolution. |
| Low intestinal permeability. | - Include a permeation enhancer in the formulation (use with caution and after thorough literature review for the specific animal model). - Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and consider co-administration with a P-gp inhibitor. | |
| High variability in plasma concentrations between animals. | Inconsistent dosing volume or formulation instability. | - Ensure accurate dosing volume for each animal based on its body weight. - Check the stability of the formulation over the dosing period. If it is a suspension, ensure it is homogenous before each administration. |
| Adverse effects observed after oral administration (e.g., diarrhea, weight loss). | Formulation excipient toxicity or high local concentration of the drug in the GI tract. | - Review the safety information of all excipients used in the formulation. - Reduce the concentration of the drug in the formulation or consider a different, less irritating formulation strategy. |
Intraperitoneal (IP) Administration of this compound
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in the formulation upon storage or before injection. | Poor solubility of this compound in the chosen vehicle. | - Prepare the formulation fresh before each use. - If using a co-solvent system (e.g., DMSO/saline), ensure the final concentration of the organic solvent is kept to a minimum to avoid precipitation and toxicity. A common vehicle for IP injection of poorly soluble compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in saline. |
| Leakage of the injected solution from the injection site. | Incorrect injection technique or excessive volume. | - Ensure the needle is fully inserted into the peritoneal cavity before depressing the plunger. - Adhere to the recommended maximum injection volumes for the specific animal species and size.[2] - Apply gentle pressure to the injection site for a few seconds after withdrawing the needle. |
| Signs of pain or distress in the animal after injection. | Irritating vehicle or non-physiological pH of the formulation. | - Ensure the pH of the formulation is close to neutral (pH 7.4). - Minimize the concentration of organic solvents like DMSO. - Warm the solution to room temperature before injection.[6][7] |
| Peritonitis or abdominal inflammation. | Introduction of contaminants during injection. | - Use sterile injection materials and aseptic techniques.[2] - If repeated injections are necessary, alternate the injection site between the left and right lower abdominal quadrants.[6] |
Data Presentation
Table 1: In Vivo Pharmacokinetics of this compound and its Analog HS-276
| Compound | Route of Administration | Dose | Animal Model | Key Pharmacokinetic Parameters | Reference |
| This compound | Intraperitoneal (IP) | 50 mg/kg | Mouse | Rapid plasma clearance (t½ = 21 min) | [5] |
| HS-276 | Oral (PO) | 30 mg/kg | Mouse | Cmax: 3.68 µM; Bioavailability (%F): 98.1% | [8] |
| HS-276 | Intraperitoneal (IP) | 50 mg/kg | Mouse | - | [8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
1. Animals:
2. Induction of CIA:
-
Day 0: Immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[5][11]
-
Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[10]
3. This compound Administration:
-
Begin treatment upon the onset of clinical signs of arthritis (typically around day 24-28).
-
Prepare this compound for IP injection. A common vehicle for poorly soluble compounds is a suspension in a sterile vehicle such as 0.5% carboxymethylcellulose (CMC) in saline. The use of a small amount of a solubilizing agent like DMSO (e.g., final concentration <5%) followed by dilution with the aqueous vehicle is also a possible approach, but potential toxicity should be considered.
-
Administer this compound daily via IP injection at a dose of 50 mg/kg.[5]
-
The control group should receive the vehicle only.
4. Monitoring and Endpoint Analysis:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness. Assign a clinical score to each paw.
-
Measure body weight regularly.
-
At the end of the study (e.g., day 36), euthanize the mice and collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.[5]
-
Blood samples can be collected for pharmacokinetic analysis or measurement of inflammatory biomarkers.
Visualizations
Signaling Pathway of TAK1 Inhibition by this compound
Caption: TAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Oral Bioavailability Formulation
Caption: Workflow for developing and evaluating an oral formulation of this compound.
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of TAK1, with the selective inhibitor this compound, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. pubcompare.ai [pubcompare.ai]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of Takinib and NG-25
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1): Takinib and NG-25. By presenting quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways, this document aims to offer an objective resource for researchers in the fields of inflammation, oncology, and autoimmune diseases.
Introduction
TAK1 is a crucial kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in regulating inflammatory responses, cell survival, and apoptosis. Its involvement in various disease pathologies has made it an attractive target for therapeutic intervention. This compound and NG-25 are two small molecule inhibitors that target TAK1, but through distinct mechanisms. Understanding these differences is critical for their application in research and potential clinical development.
Mechanism of Action: A Head-to-Head Comparison
This compound is a potent and highly selective inhibitor of TAK1.[1][2][3][4] It binds to the ATP-binding pocket of TAK1 in its active, "DFG-in" conformation.[1] This mode of inhibition is non-competitive with respect to ATP and is thought to slow down the rate-limiting step of TAK1 activation.[1] In contrast, NG-25 is a type II inhibitor that targets the inactive, "DFG-out" conformation of TAK1.[5] Notably, NG-25 is a dual inhibitor, also potently targeting Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[6][7][8] This dual activity can have broader effects on cellular signaling pathways.
The primary consequence of TAK1 inhibition by both compounds is the suppression of downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and MAPK pathways (p38 and JNK).[9][10] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][11][12] However, the selectivity profile of each inhibitor can lead to different overall cellular outcomes. For instance, the high selectivity of this compound for TAK1 makes it a valuable tool for specifically dissecting the role of this kinase in various biological processes.[5] Conversely, the dual inhibition of TAK1 and MAP4K2 by NG-25 may offer a different therapeutic window, particularly in contexts where both kinases play a role.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and NG-25, providing a direct comparison of their potency and selectivity.
Table 1: Inhibitory Potency (IC50)
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | TAK1 | 8.2 - 9.5 | [1][2][4] |
| IRAK1 | 390 | [2] | |
| IRAK4 | 120 | [2] | |
| GCK (MAP4K2) | 450 | [1] | |
| NG-25 | TAK1 | 149 | [6][7][8] |
| MAP4K2 | 21.7 | [6][7][8] | |
| LYN | 12.9 | [6] | |
| CSK | 56.4 | [6] | |
| FER | 82.3 | [6] | |
| p38α | 102 | [6] | |
| ABL | 75.2 | [6][8] | |
| SRC | 113 | [6] |
Table 2: Comparison of Effects on Cytokine Secretion
| Compound (1 µM) | Cell Type | Stimulus | Cytokine | % Inhibition | Reference |
| This compound | THP-1 macrophages | LPS | IL-1β | ~26% | [12] |
| THP-1 macrophages | LPS | TNF-α | ~54% (at 0.1 µM) | [12] | |
| NG-25 | THP-1 macrophages | LPS | IL-1β | ~36% | [12] |
| THP-1 macrophages | LPS | TNF-α | ~75% | [12] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and NG-25.
Caption: TAK1 signaling cascade and points of inhibition by this compound and NG-25.
Caption: General experimental workflow for comparing this compound and NG-25 activity.
Experimental Protocols
Below are generalized protocols for key experiments cited in the comparison of this compound and NG-25. Specific details may vary based on the cell type and experimental question.
Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.
Methodology:
-
A reaction mixture is prepared containing the purified kinase (e.g., TAK1), a kinase-specific substrate peptide, and ATP (often radiolabeled, e.g., ³²P-ATP).
-
The inhibitor (this compound or NG-25) is added to the reaction mixture at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically using phosphocellulose paper or beads.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response curve to a suitable model.
Cellular Western Blot for Phospho-Protein Analysis
Objective: To assess the effect of the inhibitors on the phosphorylation of downstream signaling proteins in a cellular context.
Methodology:
-
Cells (e.g., HeLa, MDA-MB-231, or RA FLS) are cultured to a suitable confluency.[1]
-
Cells are pre-treated with various concentrations of this compound, NG-25, or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Cells are then stimulated with an appropriate agonist (e.g., TNF-α or LPS) for a short period (e.g., 15-30 minutes) to activate the TAK1 pathway.[1]
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IKK, phospho-p38, phospho-JNK) and total protein as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified to determine the relative levels of protein phosphorylation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
Objective: To measure the amount of pro-inflammatory cytokines secreted by cells following treatment with the inhibitors.
Methodology:
-
Cells (e.g., RA FLS or THP-1 macrophages) are seeded in multi-well plates.[1][12]
-
Cells are pre-treated with the inhibitors or vehicle control.
-
Cells are stimulated with an agonist (e.g., TNF-α or LPS) to induce cytokine production and secretion for an extended period (e.g., 24 hours).[1][12]
-
The cell culture supernatant is collected.
-
The concentration of a specific cytokine (e.g., IL-6, IL-8, or TNF-α) in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.[1]
-
The assay typically involves capturing the cytokine with a specific antibody coated on the plate, followed by detection with a second, enzyme-linked antibody.
-
The addition of a substrate results in a colorimetric reaction, and the absorbance is read on a plate reader.
-
A standard curve is used to determine the concentration of the cytokine in the samples.
Caspase 3/7 Activity Assay for Apoptosis
Objective: To quantify the induction of apoptosis by measuring the activity of effector caspases.
Methodology:
-
Cells (e.g., RA FLS) are treated with the inhibitors in the presence or absence of an apoptotic stimulus (e.g., TNF-α) for an extended period (e.g., 48 hours).[1]
-
A luminogenic or fluorogenic substrate for caspase-3 and caspase-7 (e.g., (DEVD)2-R110) is added to the cells.[1]
-
The plate is incubated to allow the active caspases to cleave the substrate, generating a signal (luminescence or fluorescence).
-
The signal is measured using a plate reader.
-
The relative fluorescence or luminescence units (RFU/RLU) are indicative of the level of caspase activity and, consequently, apoptosis.
Conclusion
This compound and NG-25 are both valuable chemical probes for studying TAK1 signaling. This compound's high potency and selectivity for TAK1 make it an excellent tool for elucidating the specific functions of this kinase. NG-25, with its dual inhibitory activity against TAK1 and MAP4K2, offers a different pharmacological profile that may be advantageous in certain disease models. The choice between these inhibitors will depend on the specific research question and the desired signaling modulation. This guide provides the foundational information necessary for researchers to make informed decisions and design rigorous experiments to further explore the roles of these important signaling molecules in health and disease.
References
- 1. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. NG 25 | Other Kinases | Tocris Bioscience [tocris.com]
- 9. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effects of this compound on an experimental traumatic brain injury rat model via inhibition of transforming growth factor beta-activated kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Takinib and Other TAK1 Inhibitors in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Transforming growth factor-β-activated kinase 1 (TAK1) has emerged as a critical signaling node in the inflammatory cascades that drive rheumatoid arthritis (RA). Its position upstream of key pro-inflammatory pathways, including NF-κB and MAPK, makes it a compelling target for therapeutic intervention. This guide provides a head-to-head comparison of Takinib, a selective TAK1 inhibitor, with other notable TAK1 inhibitors that have been evaluated in RA models. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid in the objective assessment of these compounds.
Data Presentation: Quantitative Comparison of TAK1 Inhibitors
The following tables summarize the in vitro potency and cellular efficacy of this compound and its counterparts, providing a clear comparison of their biochemical and cellular activities.
Table 1: In Vitro Kinase Inhibitory Potency
| Inhibitor | TAK1 IC50/K_i_ (nM) | Off-Target Kinases of Note (IC50 in nM) | Mechanism of Action | Reference |
| This compound | 9.5 (IC50) | IRAK1 (390), IRAK4 (120) | ATP-competitive, targets DFG-in conformation | [1][2] |
| 5Z-7-oxozeanol (5ZO) | 8 (IC50) | VEGF-R2 (52), MEK1 (411), and at least 50 other kinases | Irreversible, covalent binder to cysteine in the activation loop | [2][3][4] |
| NG-25 | 149 (IC50) | MAP4K2 (21.7), LYN (12.9), CSK (56.4), ABL (75.2) | Reversible, Type II inhibitor | [5][6][7] |
| HS-276 | 2.5 (K_i_), 8 (IC50) | CLK2 (29), GCK (33) | ATP-competitive, orally bioavailable analog of this compound | [8][9][10] |
Table 2: In Vitro Efficacy in RA-Relevant Cell Models
| Inhibitor | Cell Model | Stimulation | Cytokine/Chemokine Inhibition | Reference |
| This compound | Human RA Synovial Fibroblasts (RASFs) | IL-1β | Inhibits CXCL5, IL-6, IL-8, and MCP-1 (less completely than 5Z7O and NG-25) | [11] |
| THP-1 Macrophages | LPS | Reduces IL-1β and TNFα | [12][11] | |
| 5Z-7-oxozeanol (5ZO) | Human RA Synovial Fibroblasts (RASFs) | IL-1β | More complete inhibition of CXCL5, IL-6, IL-8, and MCP-1 compared to this compound | [12][11] |
| THP-1 Macrophages | LPS | Significantly greater reduction of IL-1β and TNFα compared to this compound | [12][11] | |
| NG-25 | Human RA Synovial Fibroblasts (RASFs) | IL-1β | More complete inhibition of CXCL5, IL-6, IL-8, and MCP-1 compared to this compound | [12][11] |
| HS-276 | THP-1 Macrophages | LPS | Dose-dependent reduction of TNF, IL-6, and IL-1β (IC50 values of 138, 201, and 234 nM, respectively) |
Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Inhibitor | Dosing Regimen | Key Outcomes | Reference |
| This compound | 50 mg/kg, daily | Significantly reduced clinical arthritis score, inflammation, cartilage damage, pannus formation, and bone resorption. | [3][4][6] |
| HS-276 | Oral administration | Significantly delayed disease onset, decreased disease incidence, and attenuated arthritic-like symptoms. Oral dosing showed similar efficacy to IP dosing. | [8][9][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these TAK1 inhibitors.
In Vitro Kinase Assays
Biochemical kinase assays were performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against TAK1 and a panel of other kinases. These assays typically involve incubating the recombinant kinase with a substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, to determine the IC50 value.[2]
Cell-Based Assays with Human RA Synovial Fibroblasts (RASFs)
Primary human RASFs were isolated from synovial tissues of RA patients. For experiments, cells were often serum-starved overnight and then pre-treated with the TAK1 inhibitors for a specified period (e.g., 2 hours) before stimulation with a pro-inflammatory cytokine like IL-1β (e.g., 10 ng/mL) for 24 hours. The conditioned media was then collected and analyzed by ELISA to quantify the secretion of various pro-inflammatory cytokines and chemokines such as IL-6, IL-8, CXCL5, and MCP-1.[12][11]
Macrophage Stimulation Assays
The human monocytic cell line THP-1 was differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). These macrophages were then pre-incubated with the TAK1 inhibitors for 2 hours prior to stimulation with lipopolysaccharide (LPS; e.g., 10 µg/mL) for 24 hours. Supernatants were collected to measure the levels of secreted cytokines like TNFα and IL-1β via ELISA.[12][11]
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for RA. Male DBA/1 mice are typically used. Arthritis is induced by an initial immunization of an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster injection is administered 21 days later.[14][15][16][17] Treatment with TAK1 inhibitors (e.g., daily intraperitoneal or oral administration) is often initiated after the onset of clinical signs of arthritis. Disease severity is monitored by assessing clinical scores based on paw swelling and inflammation. At the end of the study, joints are collected for histological analysis to evaluate inflammation, pannus formation, cartilage damage, and bone resorption.[3][4][6]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of TAK1 inhibitors in RA.
Caption: TAK1 signaling pathway in rheumatoid arthritis.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tocris.com [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicineinnovates.com [medicineinnovates.com]
- 14. researchgate.net [researchgate.net]
- 15. chondrex.com [chondrex.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
On-Target Efficacy of Takinib Validated by TAK1 Knockout Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Takinib's performance, a selective TAK1 inhibitor, against a TAK1 knockout model, offering robust validation of its on-target effects. Experimental data, detailed protocols, and pathway visualizations are presented to support the findings.
Transforming growth factor-β-activated kinase 1 (TAK1) is a critical signaling node in inflammatory pathways, making it a compelling target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.[1][2] this compound, a potent and selective small molecule inhibitor, has been developed to target TAK1.[1][3] This guide focuses on the validation of this compound's on-target effects by comparing its activity in wild-type cells with genetically engineered TAK1 knockout (KO) cells, a gold-standard approach for confirming drug specificity.
TAK1 Signaling Pathway and this compound's Mechanism of Action
TAK1 is a key mediator in the signaling cascades initiated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[4] Upon stimulation, TAK1 activates downstream pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival and inflammatory responses.[4][5] this compound exerts its effect by binding to the ATP-binding pocket of TAK1, thereby inhibiting its kinase activity and blocking downstream signaling.[1]
References
- 1. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Takinib's Cross-Reactivity with IRAK1 and IRAK4
This guide provides a detailed comparison of the kinase inhibitor Takinib's activity against its primary target, Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and its cross-reactivity with Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's selectivity.
Potency and Selectivity Profile of this compound
This compound has been identified as a potent and selective inhibitor of TAK1.[1][2] However, kinome-wide screening has revealed some degree of cross-reactivity with other kinases, most notably IRAK1 and IRAK4, which are structurally related and involved in similar signaling pathways.[3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these three kinases, providing a quantitative measure of its potency and selectivity.
| Kinase | IC50 (nM) | Fold Selectivity vs. TAK1 |
| TAK1 | 9.5[1][3] | 1x |
| IRAK4 | 120[1][3] | ~12.6x |
| IRAK1 | 390[1][3] | ~41x |
The data clearly indicates that this compound is significantly more potent against TAK1 compared to both IRAK4 and IRAK1, with approximately 12.6-fold and 41-fold selectivity, respectively. While this compound exhibits sub-micromolar activity against IRAK1 and IRAK4, its primary inhibitory action is directed towards TAK1.[3]
Signaling Pathway Context
TAK1, IRAK1, and IRAK4 are crucial components of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which play a central role in the innate immune response and inflammation.[3][4] Understanding the relationship between these kinases is essential for interpreting the biological consequences of this compound's cross-reactivity. Upon receptor stimulation, IRAK4 is recruited and phosphorylates IRAK1, leading to the activation of downstream signaling, including the activation of the TAK1 complex.[4]
Figure 1. Simplified signaling pathway involving IRAK4, IRAK1, and TAK1.
Experimental Protocols
The determination of kinase inhibition, as represented by the IC50 values, is typically performed using in vitro kinase assays. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.
Materials:
-
Recombinant human TAK1, IRAK1, and IRAK4 enzymes
-
Suitable kinase-specific substrate (e.g., Myelin Basic Protein)
-
ATP
-
This compound (or other test compounds)
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the appropriate solvent (e.g., DMSO) and then further diluted in the kinase assay buffer.
-
Kinase Reaction: The kinase, substrate, and ATP are added to the wells of a 384-well plate. The reaction is initiated by the addition of the test compound (this compound) or vehicle control.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Stopping the Reaction and ADP Detection: The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Luminescence Generation: The Kinase Detection Reagent is added to convert the generated ADP into ATP and then into a luminescent signal by the action of luciferase. After a 30-minute incubation, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Figure 2. Workflow for a typical luminescence-based kinase inhibition assay.
Conclusion
This compound is a highly potent inhibitor of TAK1. While it demonstrates inhibitory activity against IRAK1 and IRAK4, it is significantly more selective for TAK1. The cross-reactivity observed is likely due to the structural homology within the ATP-binding sites of these kinases.[5] For researchers investigating the specific roles of TAK1, the selectivity profile of this compound makes it a valuable tool. However, when interpreting cellular or in vivo data, the potential for off-target effects on IRAK1 and IRAK4 should be taken into consideration, particularly at higher concentrations of the inhibitor. The development of analogs of the this compound scaffold has also led to the identification of highly selective IRAK-1/4 inhibitors with minimal activity against TAK1, further highlighting the distinct roles of these kinases in inflammatory signaling.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Scholars@Duke publication: this compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. [scholars.duke.edu]
- 3. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Induction: Takinib vs. 5Z-7-oxozeaenol
In the landscape of kinase inhibitors, particularly those targeting TGF-β-activated kinase 1 (TAK1), Takinib and 5Z-7-oxozeaenol have emerged as critical tools for studying and potentially treating diseases ranging from cancer to inflammatory disorders. Both compounds function by inhibiting TAK1, a key signaling node that regulates cellular survival and apoptosis. However, their distinct pharmacological profiles lead to significant differences in their mechanism of action, selectivity, and apoptotic efficacy. This guide provides a detailed comparison of this compound and 5Z-7-oxozeaenol, supported by experimental data and protocols for researchers in drug discovery and cell biology.
Mechanism of Action and Specificity
This compound is a highly potent and selective ATP-competitive inhibitor of TAK1.[1][2] It binds to the ATP-binding pocket of TAK1, effectively blocking its kinase activity.[1] In contrast, 5Z-7-oxozeaenol, a resorcylic acid lactone natural product, acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue in the activation loop of TAK1 and other kinases.[1][3] This covalent mechanism contributes to its potent inhibition of TAK1 but also to its broader kinase inhibitory profile, leading to more significant off-target effects compared to this compound.[1]
Quantitative Comparison of Inhibitory Activity
The selectivity and potency of this compound and 5Z-7-oxozeaenol have been characterized through various kinase assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate this compound's superior selectivity for TAK1.
| Compound | TAK1 IC50 (nM) | Other Notable Kinase Targets (IC50) | Reference(s) |
| This compound | 8.2 - 9.5 | IRAK4 (~120 nM), GCK (450 nM) | [1][4][5] |
| 5Z-7-oxozeaenol | 8.1 - 86 | MAP2K7 (1.2 µM), and a panel of at least 50 other kinases | [3][6][7] |
Induction of Apoptosis: A Comparative Analysis
A primary application of TAK1 inhibitors is the induction of apoptosis, particularly in cancer cells that rely on TAK1-mediated pro-survival signaling. The experimental data below highlights the differential effects of this compound and 5Z-7-oxozeaenol on apoptosis induction.
Caspase-3/7 Activity
Caspase-3 and -7 are key executioner caspases in the apoptotic cascade. Their activity is a reliable indicator of apoptosis.
| Cell Line | Treatment | Observed Effect on Caspase-3/7 Activity | Reference(s) |
| MDA-MB-231 (Breast Cancer) | This compound (10 µM) + TNFα | Significant, dose-dependent increase in caspase activity. | [1][8] |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS) | This compound + TNFα (30 ng/mL) for 48h | Dose-dependent increase in caspase induction. | [1] |
| Cervical Cancer Cells (HeLa, C-33-A) | 5Z-7-oxozeaenol + Doxorubicin | Enhanced doxorubicin-induced cleavage of Caspase-3 and PARP. | [9][10][11] |
| KRAS-dependent Colon Cancer Cells | 5Z-7-oxozeaenol | Induced apoptosis, measured by PARP and caspase-3 cleavage. | [12] |
Signaling Pathways
The differential effects of this compound and 5Z-7-oxozeaenol on apoptosis are rooted in their impact on downstream signaling pathways. Both inhibitors block TAK1-mediated activation of NF-κB and MAPK pathways, which are critical for cell survival.
This compound-Mediated Apoptosis Induction
This compound's high selectivity allows for a more targeted inhibition of the TAK1 signaling node. In the presence of TNFα, this compound blocks the pro-survival signals mediated by NF-κB, shifting the cellular response towards apoptosis.
5Z-7-oxozeaenol-Mediated Apoptosis Sensitization
5Z-7-oxozeaenol's broader kinase inhibition can sensitize cancer cells to chemotherapeutic agents by blocking multiple survival pathways simultaneously, including those regulated by TAK1.
Experimental Protocols
Caspase-Glo® 3/7 Assay
This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay Technical Bulletin.[13][14][15]
Methodology:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density of less than 20,000 cells per well in 100 µL of culture medium.[14]
-
Compound Treatment: Add the desired concentrations of this compound, 5Z-7-oxozeaenol, or control compounds to the wells. For co-treatment studies, add the second compound (e.g., TNFα, doxorubicin) as required by the experimental design.
-
Incubation: Incubate the plate for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the provided buffer to the lyophilized substrate. Allow the reagent to equilibrate to room temperature before use.[14]
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.[14]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[14]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other measurements. The resulting luminescence is proportional to the amount of caspase-3/7 activity.
Western Blot for Cleaved Caspase-3 and PARP
This is a general protocol for detecting apoptotic markers by western blotting.[16][17][18][19]
Methodology:
-
Cell Lysis:
-
Treat cells with the compounds of interest for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[16]
-
SDS-PAGE:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (10-15% gel is suitable for cleaved caspase-3 and PARP).
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.[16]
Conclusion
This compound and 5Z-7-oxozeaenol are both potent inhibitors of TAK1 that can induce apoptosis. However, their distinct mechanisms of action and selectivity profiles dictate their optimal applications. This compound, with its high selectivity, is an excellent tool for specifically interrogating the role of TAK1 in apoptosis, particularly in the context of TNFα signaling. In contrast, the broader kinase inhibition of 5Z-7-oxozeaenol makes it a powerful agent for sensitizing cancer cells to conventional chemotherapies by simultaneously blocking multiple pro-survival pathways. The choice between these two inhibitors should be guided by the specific research question and the cellular context being investigated. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess the apoptotic effects of these and other compounds.
References
- 1. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TAK1 (MAP3K7) inhibition promotes apoptosis in KRAS-dependent colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Inhibition of TAK1 Downstream Targets by Takinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the efficacy of Takinib, a selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). We present quantitative data, detailed experimental protocols, and visualizations to support researchers in assessing this compound's performance in modulating key inflammatory and survival signaling pathways.
Introduction to TAK1 and this compound
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and immune responses.[1][2] Upon stimulation by cytokines like Tumor Necrosis Factor-alpha (TNFα) or Interleukin-1β (IL-1β), and by pathogen-associated molecular patterns like lipopolysaccharide (LPS), TAK1 activates downstream pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4] These pathways are central to the transcription of pro-inflammatory and pro-survival genes.[3][5]
This compound is a potent and selective, non-competitive ATP-binding inhibitor that targets both autophosphorylated and non-phosphorylated TAK1.[6][7][8] Its ability to block TAK1 makes it a valuable tool for studying cellular signaling and a potential therapeutic agent for inflammatory diseases and cancer.[6][7] This guide focuses on the experimental validation of this compound's inhibitory effects on the downstream targets of TAK1.
Mechanism of Action: TAK1 Signaling Pathways
TAK1's central role is to bridge upstream receptor signaling to the activation of transcription factors that drive inflammation and cell survival. This compound intervenes at this critical juncture.
Data Presentation: Efficacy of this compound on Downstream Targets
The following table summarizes quantitative data from various studies, demonstrating the effect of this compound on key downstream effectors of the TAK1 pathway.
| Cell Line/Model | Stimulus | This compound Conc. | Downstream Target | Observed Effect | Reference |
| HeLa Cells | TNFα | Dose-dependent | p-IKK, p-MAPK8/9, p-cJun | Dose-dependent reduction in phosphorylation. | [6] |
| HeLa Cells | TNFα | 10 µM | p-IKK, p-p65 | Significant reduction in phosphorylation at 15 min. | [6][8] |
| HeLa Cells | TNFα | 10 µM | p-p38 | Peak phosphorylation at 30 min was reduced. | [6][8] |
| THP-1 Macrophages | LPS + IFNγ | 10 µM | TNF, IL-6, IL-1β, IL-8 Secretion | Significant dose-dependent reduction in cytokine secretion. | [9] |
| Raw264.7 Macrophages | LPS | 10 µM | p-p65, p-p50, p-p38, p-c-Jun | Significant reduction in phosphorylation. | [4] |
| Rheumatoid Arthritis (RA) Synoviocytes | TNFα | μM concentrations | IL-6 Secretion | Almost complete inhibition. | [6] |
| MDA-MB-231 Breast Cancer Cells | TNFα | 10-10000 nM | Caspase 3/7 Activity | Dose-dependent induction of apoptosis. | [6][8] |
| Human RA Synovial Fibroblasts (RASFs) | IL-1β | 10 µM | p-STAT3, p-JNK | Inhibition of phosphorylation. | [10] |
| Human RA Synovial Fibroblasts (RASFs) | IL-1β | 10 µM | NF-κB p65 Translocation | Not potent enough to inhibit. | [10] |
| THP-1 Macrophages | LPS | Not specified | p-JNK, p-c-Jun, p-p65, p-IκBα | Contradictory Finding: No marked inhibition observed; TAK1 phosphorylation increased. | [10][11][12] |
Note: "p-" denotes the phosphorylated, active form of the protein.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are standard protocols used to validate this compound's inhibitory action.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the activation state of specific proteins in the TAK1 signaling cascade.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, THP-1, or Raw264.7) at a suitable density.[4] Starve cells of serum for 4-12 hours before the experiment to reduce basal signaling. Pre-treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 30 minutes to 2 hours.
-
Stimulation: Add a stimulus such as TNFα (e.g., 10 ng/mL) or LPS (e.g., 10 ng/mL) for a specified time course (e.g., 0, 15, 30, 60 minutes) to activate the TAK1 pathway.[4][6]
-
Protein Extraction: Immediately lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Electrophoresis and Transfer: Separate proteins by size via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-IKK, anti-p-p38, anti-p-p65) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Strip the membrane and re-probe for total protein levels (e.g., total IKK, total p38) or a loading control (e.g., GAPDH, β-actin) to ensure equal loading.[4]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
ELISA is used to quantify the amount of secreted cytokines (e.g., IL-6, IL-8, TNF) in the cell culture medium, which are products of TAK1-mediated gene expression.
-
Cell Culture and Treatment: Seed cells in a multi-well plate. Pre-treat with this compound or vehicle control.
-
Stimulation: Stimulate the cells with TNFα or LPS for an extended period (e.g., 24 hours) to allow for cytokine production and secretion.[6]
-
Sample Collection: Carefully collect the cell culture supernatant.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., human IL-6, human TNF). This typically involves coating a plate with a capture antibody, adding the collected supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Quantification: Measure the absorbance using a plate reader and calculate the cytokine concentration by comparing the results to a standard curve.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for validating the efficacy of this compound.
References
- 1. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 2. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
